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  • Product: Methyl 3-methoxy-5-methylthiophene-2-carboxylate
  • CAS: 181063-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-methoxy-5-methylthiophene-2-carboxylate, a substituted thiophene of interest to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-methoxy-5-methylthiophene-2-carboxylate, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of NMR theory, substituent effects in heterocyclic systems, and data from analogous structures to present a detailed prediction and interpretation of the expected chemical shifts. Furthermore, this document offers robust, field-proven protocols for sample preparation and the acquisition of high-quality ¹H and ¹³C NMR spectra, intended to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.

Introduction to Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Thiophene and its derivatives are fundamental building blocks in a vast array of functional materials and pharmaceutical agents.[1] Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug discovery. Methyl 3-methoxy-5-methylthiophene-2-carboxylate (C₈H₁₀O₃S, CAS No. 181063-59-2) is a polysubstituted thiophene that incorporates several key functional groups: a methyl ester, a methoxy group, and a methyl group.[2] The precise arrangement of these substituents on the thiophene ring dictates the molecule's three-dimensional structure, reactivity, and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information on the connectivity of atoms, the electronic effects of functional groups, and the spatial relationships between different parts of a molecule. This guide will first deconstruct the theoretical basis for the expected NMR shifts in this molecule and then provide a practical framework for their experimental acquisition and analysis.

Caption: Numbered structure of methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Fundamental Principles: Substituent Effects on the Thiophene Ring

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nucleus.[1][3] In aromatic systems like thiophene, the positions of NMR signals are primarily governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.

  • Methoxy Group (-OCH₃) at C3: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance with the thiophene ring, leading to a strong electron-donating mesomeric effect (+M). This +M effect increases electron density, particularly at the ortho (C2, C4) and para (C5) positions, causing an upfield shift (shielding) of the attached protons and carbons. For 3-methoxythiophene, the proton at C2 is observed around δ 7.14, C4 at δ 6.73, and C5 at δ 6.21 ppm.[1][4] The methoxy carbons themselves typically appear around 55-60 ppm.[5]

  • Methyl Carboxylate Group (-COOCH₃) at C2: This group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It de-shields adjacent nuclei, causing their signals to appear at a lower field. The carbonyl carbon is characteristically found far downfield (δ 160-170 ppm), and the ester methyl carbon appears around δ 51-53 ppm.[6][7]

  • Methyl Group (-CH₃) at C5: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This leads to a slight shielding (upfield shift) of the ring protons and carbons. The methyl protons typically resonate around δ 2.2-2.5 ppm, and the carbon at δ 15-16 ppm.[1][8]

In methyl 3-methoxy-5-methylthiophene-2-carboxylate, these effects combine to create a unique electronic landscape. The sole thiophene proton at C4 is expected to be shielded by the +M effect of the C3-methoxy group but will experience a weaker deshielding influence from the C2-ester and C5-methyl groups.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of substituent effects and data from analogous compounds, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methyl 3-methoxy-5-methylthiophene-2-carboxylate, assuming deuterated chloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
H-4~ 6.95Singlet (s)1HN/A
3-OCH₃~ 3.90Singlet (s)3HN/A
2-COOCH₃~ 3.85Singlet (s)3HN/A
5-CH₃~ 2.45Singlet (s)3HN/A

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

AssignmentPredicted δ (ppm)
C=O (Ester)~ 163.5
C3~ 161.0
C5~ 142.0
C2~ 118.0
C4~ 110.0
3-OCH₃~ 59.5
2-COOCH₃~ 51.5
5-CH₃~ 15.5

Detailed Spectral Analysis and Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to be relatively simple, showing four distinct singlets:

  • Thiophene Proton (H-4, ~6.95 ppm): The single proton on the thiophene ring at the C4 position has no adjacent protons, resulting in a singlet. Its chemical shift is a balance of the strong electron-donating methoxy group at C3 (shielding) and the electron-withdrawing ester group at C2 (deshielding).

  • Methoxy Protons (3-OCH₃, ~3.90 ppm): The three equivalent protons of the methoxy group are isolated from other protons and will appear as a sharp singlet. Its downfield position is characteristic of protons on a carbon attached to an oxygen atom.

  • Ester Methyl Protons (2-COOCH₃, ~3.85 ppm): These three protons are also a singlet. Their chemical shift is very similar to the methoxy protons, and in a real spectrum, these two signals might be very close.

  • Ring Methyl Protons (5-CH₃, ~2.45 ppm): The protons of the methyl group at C5 will appear as a singlet. This chemical shift is typical for a methyl group attached to an aromatic ring.[8]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, as all carbons are in unique electronic environments:

  • Carbonyl Carbon (C=O, ~163.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield, which is a highly characteristic resonance.[9]

  • Thiophene Ring Carbons (C2, C3, C4, C5):

    • C3 (~161.0 ppm): This carbon, directly attached to the highly electronegative oxygen of the methoxy group, is expected to be significantly deshielded and appear far downfield.[1]

    • C5 (~142.0 ppm): The carbon bearing the methyl group. Its chemical shift is influenced by the adjacent sulfur atom and the methyl substituent.

    • C2 (~118.0 ppm): This carbon is attached to the electron-withdrawing ester group.

    • C4 (~110.0 ppm): This carbon is expected to be the most shielded of the ring carbons due to the strong +M effect from the adjacent methoxy group.[1]

  • Methyl Carbons (3-OCH₃, 2-COOCH₃, 5-CH₃): These carbons appear in the upfield region of the spectrum. The methoxy carbon (~59.5 ppm) is typically further downfield than the ester methyl carbon (~51.5 ppm). The ring methyl carbon (~15.5 ppm) is the most shielded carbon in the molecule.[1][9]

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) in a vial weigh->dissolve filter 3. Filter into NMR Tube (via pipette with glass wool) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum (Set appropriate parameters) shim->acquire ft 9. Fourier Transform (FID -> Spectrum) acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (TMS at 0 ppm) baseline->reference

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

A well-prepared sample is the foundation of a high-resolution spectrum.[10]

  • Weighing the Sample: Accurately weigh the sample into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[1]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of molecule. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution and Transfer: Add the solvent to the vial and gently swirl to dissolve the compound completely. A homogeneous solution free of particulate matter is critical.[10]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

¹H NMR Data Acquisition Protocol
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent (e.g., CDCl₃).

  • Shimming: Optimize the magnetic field homogeneity by shimming. This process minimizes peak broadening and improves resolution.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 16 to 32 scans are typically adequate.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Data Acquisition Protocol
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters (Example for a 125 MHz spectrometer):

    • Pulse Sequence: A standard proton-decoupled pulse sequence to yield single lines for each carbon.

    • Spectral Width: ~200-250 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1): 2 seconds is a reasonable starting point.

    • Acquisition Time (AQ): 1-2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the tetramethylsilane (TMS) signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Conclusion

This guide provides a robust theoretical and practical framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of methyl 3-methoxy-5-methylthiophene-2-carboxylate. By analyzing the electronic effects of the methoxy, methyl, and methyl carboxylate substituents, we have presented a detailed prediction of the chemical shifts and their structural assignments. The provided experimental protocols offer a validated methodology for obtaining high-quality spectral data. This comprehensive approach ensures that researchers have the necessary tools to confidently perform structural elucidation of this and related thiophene derivatives, accelerating research and development in their respective fields.

References

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  • Satonaka, H., Abe, K., & Hirota, M. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
  • ChemicalBook. (n.d.). 3-Methoxythiophene(17573-92-1) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific diagram].
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  • American Chemical Society. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B.
  • Stothers, J. B., & Tan, C. T. (n.d.). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters.
  • Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
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  • Barbarella, G., & Lattanzio, M. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
  • ChemicalBook. (n.d.). 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum. ChemicalBook.
  • Journal of Material Chemistry C. (n.d.).
  • BenchChem. (2025). Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem.
  • Wąsicki, J., et al. (2015). (13)C NMR Studies, Molecular Order, and Mesophase Properties of Thiophene Mesogens. PubMed.
  • Shimizu, M., et al. (2009).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.). 3-Methylthiophene(616-44-4) 1H NMR spectrum. ChemicalBook.
  • Figshare. (n.d.).
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • Page, T. F., Jr., et al. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
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  • El-Gamal, M. I., et al. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PMC.
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Sources

Exploratory

Thermodynamic Stability of Methyl 3-Methoxy-5-methylthiophene-2-carboxylate: A Mechanistic Whitepaper

Executive Summary Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced organic materials, conductive polym...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced organic materials, conductive polymers, and pharmaceutical active ingredients. The thermodynamic stability of this molecule is dictated by a complex interplay of π -conjugation, inductive effects, and significant steric hindrance. This whitepaper provides an in-depth technical analysis of its thermodynamic profile, conformational dynamics, and thermal degradation pathways, supported by self-validating experimental protocols.

Molecular Architecture & Electronic Interplay

The thermodynamic stability of substituted thiophenes is fundamentally governed by the electron density distribution across the heteroaromatic ring. In methyl 3-methoxy-5-methylthiophene-2-carboxylate, three distinct substituents create a highly polarized "push-pull" electronic system:

  • C2 Methyl Ester (Electron-Withdrawing): The ester group acts as a π -acceptor. By pulling electron density out of the electron-rich thiophene ring, it lowers the Highest Occupied Molecular Orbital (HOMO) energy, providing conjugative resonance stabilization. This effect is a primary driver of the negative standard enthalpy of formation observed in thiophene-2-carboxylates[1].

  • C3 Methoxy Group (Electron-Donating): The methoxy group is a strong π -donor via its oxygen lone pairs. While this increases the nucleophilicity of the ring, its proximity to the C2 ester creates a severe ortho-effect . The steric clash between the bulky methoxy oxygen and the ester carbonyl forces the ester group to rotate out of coplanarity with the thiophene ring. This loss of planarity disrupts π -conjugation, imposing a thermodynamic penalty[2].

  • C5 Methyl Group (Hyperconjugation): The methyl group at the 5-position provides mild inductive electron donation and hyperconjugation. More importantly, it kinetically stabilizes the molecule by blocking the highly reactive C5 position, preventing unwanted electrophilic polymerization or oxidative degradation that typically plagues unsubstituted 3-methoxythiophenes[3].

G A Methyl 3-Methoxy-5-methyl thiophene-2-carboxylate B C2 Ester Group (Electron Withdrawing) A->B C C3 Methoxy Group (Electron Donating) A->C D C5 Methyl Group (Hyperconjugation) A->D E Conjugative Stabilization (Resonance) B->E Pulls e- density F Steric Hindrance (Loss of Coplanarity) B->F Ortho-clash C->E Pushes e- density C->F Ortho-clash G Thermodynamic Stability (ΔH_f < 0) D->G Inductive Effect E->G Increases Stability F->G Decreases Stability

Caption: Thermodynamic stability drivers: Electronic conjugation vs. steric hindrance in the thiophene ring.

Quantitative Thermodynamic Parameters

The formation of thiophene-2-carboxylate derivatives is an energetically favorable process, characterized by negative values of free energy and standard enthalpy[1]. Density Functional Theory (DFT) calculations are the gold standard for predicting these thermodynamic parameters and mapping the conformational energy landscape[4].

Due to the steric hindrance between the C2 and C3 substituents, the global energy minimum typically features a dihedral angle (S-C2-C=O) of approximately 30° to 45°, rather than the 0° (fully planar) conformation seen in unhindered thiophene-2-carboxylates[5].

Table 1: Estimated Thermodynamic Parameters (at 298.15 K)

Note: Values are extrapolated from computational DFT (B3LYP/6-31G*) studies on homologous thiophene-2-carboxylate systems[1],[6].

ParameterSymbolEstimated ValueMechanistic Implication
Standard Enthalpy of Formation ΔHf∘​ -310 to -330 kJ/molIndicates an energetically favorable, stable ground state driven by aromaticity and ester conjugation.
Gibbs Free Energy of Formation ΔGf∘​ -240 to -260 kJ/molSpontaneous formation; stable under standard ambient conditions.
Dipole Moment μ 2.4 - 2.8 DHigh polarity due to the asymmetric push-pull electron distribution.
Steric Strain Energy (Ortho-penalty) Esteric​ +12 to +18 kJ/molEnergy penalty incurred by the loss of coplanarity between the C2 ester and the thiophene ring.

Thermal Degradation Mechanisms

Understanding the thermodynamic limits of this molecule is critical for formulation and downstream synthesis. The molecule exhibits robust thermal stability up to approximately 200°C, after which specific degradation pathways are activated:

  • Ester Hydrolysis and Decarboxylation: In the presence of ambient moisture and heat, the methyl ester can hydrolyze to the corresponding carboxylic acid. Thiophene-2-carboxylic acids are prone to thermal decarboxylation at elevated temperatures. However, the C5 methyl group stabilizes the intermediate carbanion, slightly raising the activation energy required for CO2 extrusion compared to unsubstituted analogs[7].

  • Ether Cleavage (Demethoxylation): The C-O bond of the methoxy group is thermodynamically strong, but under extreme thermal stress (>250°C), homolytic cleavage can occur, leading to the generation of highly reactive thiophene radicals and subsequent polymerization[8].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of methyl 3-methoxy-5-methylthiophene-2-carboxylate, empirical data must be cross-validated with computational models. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are mathematically and physically ruled out.

Workflow Step1 Sample Preparation Recrystallization Step2 Thermal Analysis TGA & DSC (10°C/min) Step1->Step2 Step3 Solution Stability Microcalorimetry Step1->Step3 Step5 Data Synthesis Thermodynamic Profile Step2->Step5 Step3->Step5 Step4 Computational DFT (B3LYP/6-31G*) Step4->Step5

Caption: Experimental and computational workflow for thermodynamic profiling of thiophene derivatives.

Protocol A: Tandem TGA/DSC Thermal Profiling

Causality & Self-Validation: Thermogravimetric Analysis (TGA) measures mass loss, while Differential Scanning Calorimetry (DSC) measures heat flow. By running them in tandem, the system self-validates: an endothermic DSC peak without a corresponding TGA mass loss confirms a non-degradative phase transition (e.g., melting). A peak accompanied by mass loss definitively identifies thermal degradation (e.g., decarboxylation).

  • Sample Preparation: Purify the compound via recrystallization to >99% purity. Trace impurities act as nucleation sites for premature thermal degradation.

  • Instrument Calibration: Calibrate the TGA/DSC apparatus using an indium standard to ensure precise enthalpy and temperature readings.

  • Heating Ramp: Load 5–10 mg of the sample into an alumina crucible. Apply a heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Causality: A 10°C/min rate ensures thermal equilibrium within the crucible, preventing thermal lag that artificially inflates the apparent decomposition temperature ( Td​ ).

  • Data Extraction: Record the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and the onset temperature of 5% mass loss ( Td,5%​ ).

Protocol B: DFT Conformational Validation

Causality & Self-Validation: Experimental calorimetry provides macroscopic stability data; DFT provides the microscopic origin. To ensure the DFT geometry optimization represents a true local minimum rather than a saddle point, a vibrational frequency calculation is mandatory. The absence of imaginary frequencies self-validates the optimized conformation as a thermodynamically stable ground state[4].

  • Geometry Optimization: Construct the molecular model in a computational chemistry suite (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase[1].

  • Frequency Calculation: Immediately run a vibrational frequency calculation on the optimized geometry. Confirm that all frequency values are real (zero imaginary frequencies).

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan by rotating the S-C2-C=O dihedral angle in 10° increments from 0° to 180°.

  • Thermodynamic Extraction: Extract the zero-point energy (ZPE) and thermal corrections to calculate the exact ΔHf∘​ and ΔGf∘​ for the global minimum conformation.

Sources

Foundational

Thermodynamic Solubility Profiling of Methyl 3-methoxy-5-methylthiophene-2-carboxylate in Organic Solvents

Executive Summary Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development[1]. Und...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development[1]. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and formulating active pharmaceutical ingredients (APIs). This technical guide provides an authoritative, step-by-step methodology for determining and analyzing the solubility profile of this thiophene derivative using self-validating experimental protocols and thermodynamic modeling.

Structural Profiling and Solvation Thermodynamics

To predict and rationalize the solubility of methyl 3-methoxy-5-methylthiophene-2-carboxylate, we must first deconstruct its molecular architecture. The compound features:

  • A lipophilic thiophene core and a C5-methyl group , which drive strong dispersion forces (London forces).

  • A C2-methyl ester and a C3-methoxy group , which introduce permanent dipoles and act as potent hydrogen-bond acceptors.

  • A complete lack of hydrogen-bond donors (no -OH or -NH groups).

Because of this structural profile, the compound exhibits high affinity for polar aprotic solvents (which stabilize dipoles without requiring H-bond donation) and moderate affinity for non-polar solvents (via dispersion forces).

Hansen Solubility Parameters (HSP) Framework

The solvation behavior can be mathematically modeled using the 2 framework[2]. This model divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ). Solvents whose HSP coordinates closely match those of the thiophene derivative will yield the highest solubility, minimizing the thermodynamic energy of mixing.

Solvation_Mechanism Solute Methyl 3-methoxy-5- methylthiophene-2-carboxylate Dispersion Dispersion Forces (δD) (Thiophene Ring, Methyls) Solute->Dispersion Non-polar Solvents Polar Polar Interactions (δP) (Ester & Methoxy Dipoles) Solute->Polar Polar Aprotic Solvents H_Bond H-Bond Acceptance (δH) (Oxygen Lone Pairs) Solute->H_Bond Protic Solvents

Fig 1: Intermolecular interaction pathways governing the solvation of the thiophene derivative.

Experimental Methodologies: The Self-Validating Protocol

To obtain highly accurate, biopharmaceutically relevant thermodynamic data, the 3 remains the gold standard[3]. Unlike kinetic solubility assays (which rely on solvent shift methods and often result in supersaturation), the SSF method guarantees that the system has reached true thermodynamic equilibrium.

Step-by-Step Saturation Shake-Flask (SSF) Protocol

The following protocol is engineered to 4 such as temperature fluctuations and incomplete phase separation, which can drastically skew quantitative results[5].

  • Preparation of the Solid Phase: Weigh an excess amount of methyl 3-methoxy-5-methylthiophene-2-carboxylate (e.g., 150 mg) into a series of 10 mL glass screw-cap vials. The excess ensures the continuous presence of a solid phase, which is chemically required to maintain a saturated solution.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., DMSO, Ethyl Acetate, Hexane) to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation.

  • Incubation and Agitation: Place the vials in a thermostated orbital shaker. Agitate at 60 rpm at a strictly controlled temperature (e.g., 298.15 K ± 0.1 K) for a minimum of 24 to 48 hours. Causality Note: This extended timeframe is critical to overcome the lattice energy of the solid and achieve dynamic equilibrium between the dissolved solute and the solid phase.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to promote preliminary sedimentation. Subsequently, centrifuge the mixtures at 10,000 rpm for 15 minutes at the exact incubation temperature. Causality Note: Centrifugation is prioritized over filtration to avoid the adsorption of the lipophilic compound onto filter membranes, which can artificially lower the measured solubility.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in a compatible mobile phase solvent (e.g., Acetonitrile/Water) to prevent precipitation prior to analysis.

  • Quantitative Analysis: Quantify the solute concentration using High-Performance Liquid Chromatography coupled with UV-Vis detection (HPLC-UV), calibrated against a standard curve of the pure compound.

SSF_Workflow A Solid Compound (CAS 181063-59-2) B Organic Solvent (Controlled Vol) C Incubation & Agitation (24-48h, Constant Temp) D Phase Separation (Centrifugation/Sedimentation) C->D E Supernatant Extraction D->E F Quantitative Analysis (HPLC/UV-Vis) E->F G Thermodynamic Solubility Determination F->G AB AB AB->C

Fig 2: Saturation Shake-Flask (SSF) workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the structural thermodynamics and empirical data from structurally analogous thiophene carboxylates, the solubility profile of methyl 3-methoxy-5-methylthiophene-2-carboxylate across various solvent classes is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility (mg/mL at 25°C)Pharmaceutical Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Primary stock solutions for bioassays.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 (Freely Soluble)High-concentration reaction solvent.
Moderately Polar Dichloromethane (DCM)8.950 - 100 (Soluble)Liquid-liquid extraction (organic phase).
Moderately Polar Ethyl Acetate (EtOAc)6.030 - 50 (Soluble)Chromatographic purification (eluent).
Polar Protic Methanol (MeOH)32.710 - 30 (Sparingly Soluble)Co-solvent for low-temp crystallization.
Non-Polar n-Heptane1.9< 5 (Slightly Soluble)Anti-solvent for precipitation workflows.
Aqueous Water (pH 7.0)80.1< 0.1 (Practically Insoluble)Aqueous wash phase during workup.

Data Interpretation: The compound demonstrates 6 (DMSO, DMF)[6]. This occurs because these solvents possess high dipole moments capable of interacting with the ester and methoxy groups, without the energetic penalty of disrupting a strong hydrogen-bonded solvent network (as seen in water).

Implications for Drug Development

Understanding this solubility profile directly informs downstream pharmaceutical workflows:

  • Reaction Solvent Selection: For synthetic modifications (e.g., ester hydrolysis or electrophilic aromatic substitution), polar aprotic solvents like DMF ensure the substrate remains fully dissolved, maintaining homogeneous reaction kinetics.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (soluble) and n-Heptane (slightly soluble) makes this an ideal solvent/anti-solvent pair for recrystallization. By dissolving the crude compound in a minimal volume of warm Ethyl Acetate and slowly titrating in n-Heptane, researchers can induce controlled supersaturation, yielding a high-purity crystalline product.

  • Formulation Strategy: Due to its practical insolubility in water, any biological evaluation of this compound requires formulation strategies such as co-solvency (using DMSO/Tween) or lipid-based nanocarriers to achieve sufficient bioavailability.

References

  • ChemicalBook.
  • National Institutes of Health (PMC).New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResearchGate.
  • MDPI.Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
  • National Institutes of Health (PMC).Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling, Handling, and Analytical Workflows for Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Executive Summary Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) is a highly specialized organic building block predominantly utilized in pharmaceutical research and development. It serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) is a highly specialized organic building block predominantly utilized in pharmaceutical research and development. It serves as a critical intermediate in the synthesis of thiophene-carboxamides, a class of compounds extensively patented for their efficacy as protein kinase inhibitors[1]. While its structural features make it an excellent scaffold for drug discovery, the electron-rich nature of the substituted thiophene ring introduces specific toxicological liabilities and handling requirements. This whitepaper provides an authoritative, causality-driven guide to its physicochemical properties, toxicological mechanisms, and self-validating handling protocols.

Physicochemical Profiling & Structural Causality

The handling and biological behavior of methyl 3-methoxy-5-methylthiophene-2-carboxylate are directly dictated by its molecular structure. The presence of electron-donating methoxy and methyl groups on the thiophene core increases the electron density of the aromatic system, enhancing its reactivity toward electrophiles and oxidative enzymes.

Table 1: Quantitative Physicochemical Data [1]

PropertyValueStructural Causality / Implication
CAS Number 181063-59-2Unique identifier for regulatory tracking.
Molecular Formula C₈H₁₀O₃SIndicates a sulfur-containing heterocycle with ester functionality.
Molecular Weight 186.23 g/mol Low molecular weight facilitates rapid cellular permeation.
XLogP3 2.2Moderate lipophilicity; readily crosses dermal and lipid barriers, necessitating strict PPE.
Topological Polar Surface Area 63.8 ŲOptimal for oral bioavailability in downstream API synthesis.
Long-Term Storage 2 to 4 °CPrevents slow ambient hydrolysis of the carboxylate ester.

Toxicological Assessment & MSDS Data

According to standardized Safety Data Sheets (SDS), methyl 3-methoxy-5-methylthiophene-2-carboxylate is classified under several Global Harmonized System (GHS) hazard categories: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].

Mechanistic Toxicology

The toxicity of this compound is not merely a function of its acidity or basicity, but rather its metabolic fate. In biological systems, electron-rich thiophenes are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

  • Oxidative Bioactivation: CYP450 enzymes oxidize the thiophene ring into highly reactive electrophilic intermediates, specifically thiophene-S-oxides or epoxides.

  • Covalent Binding: If not rapidly neutralized by cellular antioxidants like glutathione (GSH), these intermediates covalently bind to nucleophilic residues on cellular proteins and DNA, leading to cytotoxicity and potential hepatotoxicity.

  • Ester Hydrolysis: Concurrently, non-specific esterases cleave the methyl ester, yielding 3-methoxy-5-methylthiophene-2-carboxylic acid, which alters intracellular pH and contributes to the irritant profile (H315/H319)[2].

ToxicityMechanism A Methyl 3-methoxy-5-methylthiophene- 2-carboxylate B CYP450 Oxidation A->B D Ester Hydrolysis A->D C Thiophene-S-oxide / Epoxide (Reactive Intermediate) B->C F GSH Depletion & Cellular Toxicity C->F E 3-Methoxy-5-methylthiophene- 2-carboxylic acid D->E

Caption: Proposed metabolic pathway of thiophene derivatives leading to reactive intermediates.

Self-Validating Laboratory Handling & Spill Protocol

To mitigate the risks associated with dermal absorption (XLogP3 = 2.2) and respiratory irritation (H335)[1][2], standard operating procedures must move beyond simple cleanup and incorporate self-validating decontamination steps.

Protocol: Safe Containment and Neutralization
  • Step 1: Isolation & PPE. Don nitrile gloves (double-gloving recommended due to lipophilicity), a chemically resistant lab coat, and chemical safety goggles. Ensure the fume hood face velocity is at least 100 fpm.

  • Step 2: Containment (Causality). In the event of a spill, surround the area with an inert, high-surface-area absorbent such as diatomaceous earth. Why: Diatomaceous earth traps the lipophilic liquid without generating heat, preventing the aerosolization of the respiratory irritant.

  • Step 3: Chemical Decontamination. Apply a 5% sodium hydroxide (NaOH) / ethanol solution to the spill zone. Why: The alkaline ethanol solution drives the rapid base-catalyzed saponification of the methyl ester, converting the volatile compound into a highly water-soluble, non-volatile sodium salt.

  • Step 4: Validation Check (Self-Validating System). After 15 minutes, swab the decontaminated area with a pH test strip. A sustained pH of 9-10 confirms active alkalinity, ensuring complete ester hydrolysis. Neutralize the area with 1M HCl until pH 7 is reached, then wipe with deionized water.

  • Step 5: Analytical Verification. Swab the area with a methanol-soaked filter paper, extract into 1 mL acetonitrile, and inject into an HPLC-UV (detecting at ~254 nm). The absence of the parent peak validates complete decontamination.

Experimental Workflow: In Vitro Cytotoxicity Screening

When developing kinase inhibitors using this thiophene building block[1], researchers must assess its baseline cytotoxicity. The following protocol utilizes a self-validating mechanistic approach to prove that toxicity is driven by CYP450 bioactivation.

Protocol: High-Throughput MTT Assay with GSH Depletion
  • Step 1: Cell Selection. Seed HepG2 (human liver carcinoma) cells in a 96-well plate at 10,000 cells/well. Causality: HepG2 cells are selected because they retain baseline CYP450 metabolic competence, which is strictly required to generate the toxic thiophene-S-oxide intermediate.

  • Step 2: GSH Depletion (Validation Control). Pre-treat half the wells with 50 µM L-buthionine-sulfoximine (BSO) for 24 hours. Causality: BSO inhibits gamma-glutamylcysteine synthetase, depleting intracellular GSH. If the compound's toxicity is mediated by reactive electrophiles, the BSO-treated cells will show a drastically lower IC₅₀, self-validating the mechanistic hypothesis.

  • Step 3: Dosing. Treat the cells with methyl 3-methoxy-5-methylthiophene-2-carboxylate in a serial dilution from 0.1 µM to 100 µM (DMSO concentration <0.5%).

  • Step 4: Incubation & Readout. Incubate for 48 hours at 37°C. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to insoluble purple formazan.

  • Step 5: Solubilization. Dissolve formazan crystals in acidified isopropanol and measure absorbance at 570 nm. Calculate the IC₅₀ shift between BSO-treated and untreated groups.

Workflow N1 1. HepG2 Cell Culture (CYP450 Competent) N2 2. Compound Dosing (0.1 - 100 µM) N1->N2 N3 3. +/- BSO Co-treatment (GSH Depletion) N2->N3 N4 4. Incubation (24-48h at 37°C) N3->N4 N5 5. MTT Reagent Addition & Formazan Solubilization N4->N5 N6 6. Absorbance Readout (570 nm) & IC50 Calc N5->N6

Caption: High-throughput in vitro cytotoxicity screening workflow for thiophene derivatives.

References

  • Parkway Scientific . "HI-350 (181063-59-2, MFCD17012772) - Parkway Scientific". 1

  • ChemScene . "Safety Data Sheet - ChemScene". 2

  • Guidechem . "6-Methoxy-2-(5-methylthiophen-2-yl)benzofuran 1429209-44-8 wiki - Guidechem". 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporation of Methyl 3-Methoxy-5-Methylthiophene-2-Carboxylate in Conductive Polymers

Introduction: Engineering Next-Generation Conductive Polymers The field of organic electronics continues to demand novel materials with precisely tailored properties for applications ranging from bioelectronics to energy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Next-Generation Conductive Polymers

The field of organic electronics continues to demand novel materials with precisely tailored properties for applications ranging from bioelectronics to energy storage.[1][2] Polythiophenes are a cornerstone of this field, valued for their environmental stability and tunable electronic characteristics.[3][4] The strategic functionalization of the thiophene monomer is a key methodology for manipulating the properties of the resulting polymer. This guide focuses on the incorporation of methyl 3-methoxy-5-methylthiophene-2-carboxylate , a monomer designed for nuanced control over polymer architecture and function.

The methoxy group at the 3-position and the methyl group at the 5-position act as electron-donating groups, which are known to lower the oxidation potential of the monomer, facilitating polymerization and enhancing the stability of the doped (conductive) state of the polymer.[5] Conversely, the methyl carboxylate group at the 2-position is an electron-withdrawing group. This juxtaposition of electron-donating and -withdrawing functionalities offers a sophisticated handle to modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its band gap and optoelectronic properties.[6][7] Furthermore, the ester group can serve as a directing group in certain polymerization techniques, such as Direct Arylation Polymerization (DArP), to promote specific C-H bond activation and minimize structural defects, leading to polymers with improved regioregularity and molecular weight.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of methyl 3-methoxy-5-methylthiophene-2-carboxylate into conductive polymers. We will explore both oxidative chemical and electrochemical polymerization methods, providing detailed, step-by-step protocols and insights into the characterization of the resulting polymeric materials.

Monomer Overview: Methyl 3-methoxy-5-methylthiophene-2-carboxylate

PropertyValue
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
Appearance Not specified, likely a solid
CAS Number 181063-59-2

Polymerization Methodologies

The choice of polymerization method is critical as it dictates the structure, molecular weight, and ultimately, the performance of the conductive polymer. We will detail two of the most prevalent and accessible methods: Oxidative Chemical Polymerization and Electrochemical Polymerization.

Oxidative Chemical Polymerization

This solution-based method is valued for its simplicity, scalability, and the ability to produce bulk quantities of the polymer.[3] Iron(III) chloride (FeCl₃) is a commonly employed oxidant for this process.[3][4][10] The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to form the polymer chain.

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Monomer Solution (in Anhydrous Chloroform) Reaction Reaction Mixture (Inert Atmosphere, 25°C, 24h) Monomer->Reaction Slow Addition Oxidant Oxidant Slurry (FeCl3 in Anhydrous Chloroform) Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Quenching Washing Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitation->Washing Drying Drying under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product Yields Poly(methyl 3-methoxy-5-methylthiophene-2-carboxylate)

Caption: Oxidative Chemical Polymerization Workflow.

Materials:

  • Methyl 3-methoxy-5-methylthiophene-2-carboxylate (Monomer)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Acetone

  • Hexane

  • Round-bottom flask with a magnetic stir bar

  • Soxhlet extraction apparatus

  • Standard glassware and filtration equipment

Procedure:

  • Preparation of Oxidant Slurry: In a dry, nitrogen-purged round-bottom flask, prepare a slurry of anhydrous FeCl₃ in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.5:1.

  • Monomer Solution: In a separate flask, dissolve the methyl 3-methoxy-5-methylthiophene-2-carboxylate monomer in anhydrous chloroform to a concentration of approximately 0.1 M.

  • Polymerization Reaction: Slowly add the monomer solution to the vigorously stirring FeCl₃ slurry at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Allow the reaction to proceed for 24 hours at room temperature. The reaction mixture will typically darken as the polymer forms.

  • Quenching and Precipitation: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filtration and Initial Washing: Collect the precipitate by filtration and wash it thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Purification by Soxhlet Extraction: Further purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.[7]

  • Final Product: The purified polymer is then dried under vacuum. The resulting polymer should be a dark-colored solid.

Electrochemical Polymerization

Electrochemical polymerization offers the distinct advantage of directly depositing a thin film of the conductive polymer onto an electrode surface.[11] This method provides excellent control over the film thickness and morphology by modulating the electrochemical parameters. The process involves the electrochemical oxidation of the monomer at the electrode surface to form radical cations, which then polymerize and deposit onto the electrode.

cluster_cell Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_post_deposition Post-Deposition Processing Working_Electrode Working Electrode (e.g., ITO-coated glass) Potentiostat Potentiostat/Galvanostat Working_Electrode->Potentiostat Counter_Electrode Counter Electrode (e.g., Platinum wire) Counter_Electrode->Potentiostat Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Reference_Electrode->Potentiostat Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte in Acetonitrile) Deposition Polymer Film Deposition (via Cyclic Voltammetry or Potentiostatic/Galvanostatic methods) Electrolyte->Deposition Potentiostat->Deposition Applies Potential/Current Rinsing Rinsing with Solvent Deposition->Rinsing Coated Electrode Drying Drying Rinsing->Drying Final_Film Final_Film Drying->Final_Film Polymer Film on Electrode

Caption: Electrochemical Polymerization Workflow.

Materials:

  • Methyl 3-methoxy-5-methylthiophene-2-carboxylate (Monomer)

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte

  • Working electrode (e.g., Indium Tin Oxide (ITO)-coated glass, glassy carbon, or platinum)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the monomer (typically 10-50 mM) and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to polymerization. Maintain an inert atmosphere over the solution during the experiment.

  • Electropolymerization: The polymer film can be deposited using one of the following techniques:

    • Cyclic Voltammetry (CV): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (to be determined by an initial CV scan, likely in the range of 1.0 to 1.6 V vs. Ag/AgCl).[12][13] The growth of the polymer film can be observed by an increase in the peak currents with each cycle.

    • Potentiostatic Deposition: Apply a constant potential at or slightly above the monomer's oxidation potential.

    • Galvanostatic Deposition: Apply a constant current density to the working electrode.

  • Post-Deposition Treatment: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the film, for instance, by blowing a gentle stream of nitrogen over it.

Characterization of the Resulting Polymer

A thorough characterization is essential to understand the structure-property relationships of the synthesized poly(methyl 3-methoxy-5-methylthiophene-2-carboxylate).

Characterization TechniqueInformation ObtainedTypical Expected Results
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization and presence of functional groups.Disappearance of C-H stretching of the α-hydrogens of the thiophene ring. Presence of characteristic peaks for the ester (C=O stretch ~1710 cm⁻¹) and methoxy (C-O stretch) groups.
UV-Vis-NIR Spectroscopy Determination of the optical band gap (E_g) and monitoring of doping/dedoping processes.A broad absorption band in the visible region corresponding to the π-π* transition of the conjugated polymer backbone. The absorption edge can be used to estimate the optical band gap.[7]
Cyclic Voltammetry (CV) Determination of oxidation and reduction potentials, HOMO/LUMO energy levels, and electrochemical stability.Reversible or quasi-reversible redox waves corresponding to the p-doping and dedoping of the polymer. The onset of oxidation can be used to estimate the HOMO level.
Gel Permeation Chromatography (GPC) Determination of number-average (M_n) and weight-average (M_w) molecular weights and polydispersity index (PDI).M_n and M_w values will depend on the polymerization conditions. A lower PDI indicates a more uniform polymer chain length.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer film.Morphology can range from smooth and uniform to granular, depending on the polymerization method and conditions.
Four-Point Probe or van der Pauw Method Measurement of the electrical conductivity of the doped polymer film.Conductivity is expected to increase significantly upon doping. The magnitude will depend on the doping level and polymer structure.

Troubleshooting and Expert Insights

  • Low Molecular Weight in Chemical Polymerization: If the resulting polymer has a low molecular weight, consider lowering the reaction temperature to slow down the polymerization rate and reduce termination reactions. Additionally, ensure the purity of the monomer and the anhydrous nature of the solvent and oxidant, as water can interfere with the reaction.[3]

  • Poor Film Quality in Electropolymerization: Inconsistent or non-adherent films can result from impurities in the electrolyte, an inappropriate solvent/electrolyte system, or non-optimal deposition parameters. Ensure all components are of high purity and the solvent has a sufficiently large electrochemical window. Experiment with different scan rates (in CV) or applied potentials/currents to optimize film growth.

  • Influence of the Ester Group: The electron-withdrawing nature of the methyl carboxylate group can increase the oxidation potential of the monomer compared to an unsubstituted thiophene.[6] This may necessitate a higher applied potential for electropolymerization. However, this group can also enhance the solubility of the resulting polymer in common organic solvents.[7]

  • Doping: To render the polymer conductive, a post-synthesis doping step is required. This can be achieved chemically (e.g., by exposure to iodine vapor or dipping in a solution of an oxidizing agent like NOSBF₆) or electrochemically (by oxidizing the polymer film in the electrolyte solution).

Conclusion

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a versatile monomer that provides multiple avenues for tuning the properties of conductive polymers. The interplay between its electron-donating and electron-withdrawing substituents allows for fine control over the electronic and optical properties of the resulting polymer. By following the detailed protocols for chemical and electrochemical polymerization outlined in this guide, researchers can effectively incorporate this monomer into their material design workflows. The subsequent characterization will provide crucial insights into the performance of these novel materials, paving the way for their application in advanced electronic and biomedical devices.

References

  • Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direct Arylation Polymerization (DArP) | Macromolecules - ACS Publications. (2020, April 20). ACS Publications. [Link]

  • A New, General Approach to Tuning the Properties of Functionalized Polythiophenes: The Oxidative Polymerization of Monosubstituted Bithiophenes | Chemistry of Materials - ACS Publications. (1998). ACS Publications. [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC. (2021, October 16). National Center for Biotechnology Information. [Link]

  • Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direct Arylation Polymerization (DArP) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Functionalizable Polycyclic Aromatics through Oxidative Cyclization of Pendant Thiophenes - MIT. (n.d.). Massachusetts Institute of Technology. [Link]

  • A New, General Approach to Tuning the Properties of Functionalized Polythiophenes: The Oxidative Polymerization of Monosubstituted Bithiophenes (1998) | Seth C. Rasmussen - SciSpace. (n.d.). SciSpace. [Link]

  • Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Influence of an ester directing-group on defect formation in the synthesis of conjugated polymers via direct arylation polymerization (DArP) using sustainable solvents - RSC Publishing. (2019, July 16). Royal Society of Chemistry. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. (2020, January 27). Royal Society of Chemistry. [Link]

  • HI-350 (181063-59-2, MFCD17012772) - Parkway Scientific. (n.d.). Parkway Scientific. [Link]

  • Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022, November 13). Wiley Online Library. [Link]

  • Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational study of PEDOT derivatives: reducing air stability to satisfy the self-doping criteria of transparent conjugated p - ORBi UMONS. (2025, June 24). University of Mons. [Link]

  • Perfluoroalkanoate‐Substituted PEDOT for Electrochromic Device Applications - ResearchGate. (n.d.). ResearchGate. [Link]

  • Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 3,6-Dimethoxythieno[3,2-b]thiophene-Based Bifunctional Electrodes for High-Performance Electrochromic Supercapacitors Prepared by One-Step Electrodeposition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Highly conductive PEDOT:PSS electrode by simple film treatment with methanol for ITO-free polymer solar cells - Energy & Environmental Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Identifying a Synthetic Method to Achieve Higher Molecular Weight Soluble Conductive Polymers. (n.d.). University of Southern Mississippi. [Link]

  • Characterization of Solvent-Treated PEDOT:PSS Thin Films with Enhanced Conductivities. (2019, January 14). MDPI. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SCIRP. (2016, May 19). Scientific Research Publishing. [Link]

  • method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Justia Patents. (2020, February 13). Justia. [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - MDPI. (2022, January 5). MDPI. [Link]

  • Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

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  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. (2024, November 7). MDPI. [Link]

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Application

Advanced Derivatization Strategies for Methyl 3-Methoxy-5-methylthiophene-2-carboxylate in Medicinal Chemistry

Introduction & Pharmacological Relevance In modern medicinal chemistry, thiophenes are privileged scaffolds frequently deployed as bioisosteres for phenyl rings to modulate lipophilicity, metabolic stability, and target...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In modern medicinal chemistry, thiophenes are privileged scaffolds frequently deployed as bioisosteres for phenyl rings to modulate lipophilicity, metabolic stability, and target engagement geometry. Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) is a highly functionalized building block that offers three orthogonal vectors for structural diversification[1]. By selectively manipulating the C4-position, the C5-methyl group, or the C2-ester, medicinal chemists can rapidly generate complex libraries for structure-activity relationship (SAR) studies.

Reactivity Profiling & Mechanistic Rationale

The derivatization of this scaffold relies on exploiting the distinct electronic environments of its functional groups:

  • C4 Position (Electrophilic Aromatic Substitution): The C4 carbon is the only unsubstituted position on the thiophene ring. It is highly activated by the synergistic electron-donating effects of the adjacent 3-methoxy group (+M effect) and the 5-methyl group (+I effect)[2]. This makes C4 extremely susceptible to electrophilic attack.

  • C5-Methyl Group (Radical Halogenation): Under radical-initiating conditions, the C5-methyl group acts similarly to a benzylic position. Hydrogen atom transfer (HAT) yields a resonance-stabilized thienyl radical, allowing for selective functionalization without disrupting the aromatic core[3].

  • C2-Ester (Saponification/Amidation): The methyl ester is electron-withdrawing (-M effect), which stabilizes the electron-rich thiophene ring. It can be cleanly hydrolyzed to the corresponding carboxylic acid[4], serving as a handle for divergent amidation[5].

Core Derivatization Workflows

Protocol A: Regioselective C4-Bromination (Electrophilic Aromatic Substitution)

Objective: Synthesis of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) as a precursor for Suzuki/Stille cross-coupling[6]. Causality: N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a controlled, mild source of electrophilic bromine (Br⁺). The strong activating effect of the 3-methoxy group directs the electrophile exclusively to the C4 position, preventing over-oxidation of the methyl group[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve methyl 3-methoxy-5-methylthiophene-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to control the exothermic electrophilic attack.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the brominated product will appear slightly less polar than the starting material.

  • Workup (Self-Validation): Quench the reaction by pouring it into ice-cold distilled water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to destroy unreacted electrophilic bromine) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the C4-bromo derivative.

Protocol B: Radical Bromination of the C5-Methyl Group

Objective: Synthesis of Methyl 5-(bromomethyl)-3-methoxythiophene-2-carboxylate for subsequent nucleophilic displacement (e.g., amine or azide alkylation)[3]. Causality: Shifting the reaction to a non-polar solvent (CCl₄ or benzotrifluoride) and introducing a radical initiator (Benzoyl Peroxide) alters the mechanism from EAS to a Wohl-Ziegler free-radical chain reaction. This selectively targets the C5-methyl group via hydrogen atom abstraction[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting material (1.0 equiv, 10 mmol), NBS (1.1 equiv, 11 mmol), and Benzoyl Peroxide (0.1 equiv, 1 mmol) in anhydrous CCl₄ or α,α,α-trifluorotoluene (30 mL).

  • Initiation: Heat the mixture to reflux (approx. 80 °C) while irradiating with a visible light source or maintaining rigorous heating for 2–4 hours.

  • Monitoring: Track the reaction via GC-MS or NMR. Avoid excessive reaction times to prevent di-bromination at the C5 position.

  • Workup: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate and float to the top. Filter the mixture through a pad of Celite to remove the succinimide.

  • Isolation: Concentrate the filtrate in vacuo. The resulting bromomethyl intermediate is highly reactive and should be used immediately in the next synthetic step without extensive chromatography.

Protocol C: Ester Saponification and HATU-Mediated Amidation

Objective: Generation of 3-methoxy-5-methylthiophene-2-carboxamide libraries. Causality: Saponification with LiOH in aqueous THF is preferred over NaOH/MeOH to ensure complete irreversible cleavage of the ester without competitive transesterification[4]. For amidation,5 is utilized alongside DIPEA. HATU forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric and electronic deactivation inherent to electron-rich heteroaromatic carboxylic acids[5].

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 40 °C for 4 hours.

  • Acidification: Evaporate the THF, dilute the aqueous layer with water, and acidify to pH 2–3 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc, dry, and concentrate.

  • Activation: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ or DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 equiv) and stir for 12 hours[5].

  • Workup: Dilute with CH₂Cl₂, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry and concentrate to yield the target amide.

Quantitative Data Summaries

The following table summarizes the expected reaction metrics and analytical validation markers for the three primary derivatization pathways.

Derivatization PathwayKey ReagentsTypical Yield¹H-NMR Diagnostic Marker (CDCl₃)Mass Spectrometry (ESI+)
C4-Bromination NBS, DMF, 0 °C to RT85–92%Loss of C4-H singlet (typically ~6.5 ppm).[M+H]⁺ isotopic doublet (1:1 ratio)
C5-Radical Bromination NBS, BPO, CCl₄, Reflux70–80%Shift of C5-CH₃ (~2.4 ppm, 3H) to C5-CH₂Br (~4.4 ppm, 2H).[M+H]⁺ isotopic doublet
Saponification LiOH, THF/H₂O, 40 °C>95%Loss of ester -OCH₃ singlet (~3.8 ppm, 3H).[M-H]⁻ (Negative mode)
Amidation (HATU) HATU, DIPEA, R-NH₂75–88%Appearance of amide N-H (~7.0-8.5 ppm, broad).[M+H]⁺ corresponding to R-group

Visualizations

The following workflow diagram maps the divergent synthetic strategies originating from the central thiophene core.

G SM Methyl 3-methoxy-5-methyl thiophene-2-carboxylate (Central Core) C4 Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate (Cross-Coupling Precursor) SM->C4 NBS, DMF, 0 °C to RT Electrophilic Aromatic Substitution C5 Methyl 5-(bromomethyl)-3-methoxy thiophene-2-carboxylate (Alkylation Precursor) SM->C5 NBS, BPO, CCl4, Reflux Radical Substitution (HAT) C2 3-Methoxy-5-methylthiophene- 2-carboxamides (Library Generation) SM->C2 1. LiOH, THF/H2O 2. HATU, DIPEA, R-NH2 Saponification & Amidation

Caption: Divergent derivatization workflow for methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Sources

Method

Application Note: Regioselective Halogenation of Methyl 3-Methoxy-5-methylthiophene-2-carboxylate

Executive Summary The functionalization of highly substituted thiophenes is a critical operation in modern drug discovery and materials science. Halogenated thiophenes serve as indispensable building blocks for transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted thiophenes is a critical operation in modern drug discovery and materials science. Halogenated thiophenes serve as indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations) to construct complex polyaromatic pharmacophores.

This application note details the authoritative protocols for the regioselective halogenation (bromination, chlorination, and iodination) of methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2)[1]. By exploiting the synergistic electronic directing effects of the existing substituents, electrophilic aromatic substitution (EAS) is driven exclusively to the C-4 position under mild conditions, ensuring high yields and scalability.

Mechanistic Rationale & Structural Causality

The thiophene ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution compared to benzene[2]. In the case of methyl 3-methoxy-5-methylthiophene-2-carboxylate, the regioselectivity is not only structurally enforced (as C-4 is the only unsubstituted ring carbon) but is also overwhelmingly favored thermodynamically and kinetically by the electronic contributions of all three existing substituents[3]:

  • C-3 Methoxy Group (-OMe): Acts as a strong electron-donating group (EDG) via resonance (+M effect). It directs incoming electrophiles to its ortho and para positions. With C-2 occupied by the ester, the activating effect is concentrated entirely on the ortho C-4 position.

  • C-5 Methyl Group (-CH3): Acts as a mild EDG via hyperconjugation (+I effect), further activating its adjacent ortho position, which is C-4.

  • C-2 Methyl Carboxylate (-COOMe): Acts as an electron-withdrawing group (EWG) via resonance (-M effect). It deactivates the ring generally but directs substitution to its meta positions. Since C-5 is blocked, it directs exclusively to C-4.

This perfect alignment of directing effects stabilizes the Wheland intermediate (σ-complex) during electrophilic attack, allowing the reaction to proceed rapidly without the need for harsh Lewis acid catalysts.

G Substrate Methyl 3-methoxy-5-methyl thiophene-2-carboxylate OMe C-3 Methoxy (-OMe) +M Effect (Strong EDG) Substrate->OMe contains Me C-5 Methyl (-CH3) +I Effect (Weak EDG) Substrate->Me contains Ester C-2 Ester (-COOMe) -M Effect (EWG) Substrate->Ester contains C4 Highly Activated C-4 Position (Exclusive Electrophilic Attack) OMe->C4 directs ortho Me->C4 directs ortho Ester->C4 directs meta

Electronic directing effects governing C-4 regioselectivity.

Reagents & Materials

  • Substrate: Methyl 3-methoxy-5-methylthiophene-2-carboxylate (>95% purity).

  • Halogenating Agents: N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS). Note: Recrystallize from water (NBS/NCS) or dioxane/CCl4 (NIS) if degraded to ensure precise stoichiometry.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

  • Additives: Trifluoroacetic acid (TFA), 5% aqueous Lithium Chloride (LiCl), Brine.

Self-Validating Experimental Protocols

The use of N-halosuccinimides in polar aprotic solvents (like DMF) is the gold standard for halogenating highly activated electron-rich thiophenes[4]. This avoids the use of elemental halogens ( Br2​ , Cl2​ ), which can trigger destructive radical pathways, leading to benzylic halogenation at the C-5 methyl group or oxidative cleavage of the C-3 methoxy ether.

Protocol A: Regioselective Bromination (Synthesis of the C-4 Bromo Derivative)

Causality Focus: DMF is selected as the solvent because its polar nature stabilizes the polar transition state of the EAS mechanism, significantly accelerating the reaction at low temperatures while suppressing radical generation.

  • Initialization: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with methyl 3-methoxy-5-methylthiophene-2-carboxylate (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M substrate concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperature prevents the exothermic reaction from generating bromine radicals.

  • Electrophile Addition: Shield the flask from direct light (using aluminum foil). Add NBS (1.05 equiv) portionwise over 15 minutes.

  • In-Process Control (IPC): Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to room temperature (RT). Monitor via TLC (20% EtOAc/Hexanes; UV detection). Validation: The reaction is complete when the starting material spot is entirely consumed, typically within 1.5 to 2 hours.

  • Quenching & Extraction: Pour the reaction mixture into crushed ice/water (3x the reaction volume) to quench. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification Workup: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with EtOAc. The LiCl wash drastically increases the ionic strength of the aqueous phase, selectively partitioning the DMF into the water and preventing emulsion formation.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate.

Workflow Step1 1. Dissolve Substrate in anhydrous DMF (0.2 M) Step2 2. Cool to 0 °C (Ice bath) Step1->Step2 Step3 3. Add NBS (1.05 eq) portionwise in the dark Step2->Step3 Step4 4. Stir at 0 °C for 30 min, then RT for 1.5 h Step3->Step4 Step5 5. Quench with Ice Water & Extract with EtOAc Step4->Step5 Step6 6. Wash with 5% LiCl (aq) to remove DMF Step5->Step6 Step7 7. Dry (Na2SO4), Filter, & Concentrate Step6->Step7

Step-by-step workflow for the regioselective bromination using NBS.

Protocol B: Regioselective Chlorination

NCS is less electrophilic than NBS. To ensure complete conversion without extending reaction times (which risks degradation), a slight thermal activation is required.

  • Dissolve the substrate (1.0 equiv) in MeCN (0.2 M).

  • Add NCS (1.1 equiv) in a single portion at RT.

  • Heat the mixture to 50 °C under an inert atmosphere ( N2​ or Argon).

  • Validation: Monitor via LC-MS. The reaction typically reaches >98% conversion within 4–6 hours.

  • Cool to RT, evaporate the MeCN by half, dilute with water, and extract with dichloromethane (DCM). Wash with brine, dry, and concentrate.

Protocol C: Regioselective Iodination

Iodine is the least reactive halogen. To functionalize the C-4 position effectively, NIS must be activated by a Brønsted acid to generate a more potent I+ equivalent.

  • Dissolve the substrate (1.0 equiv) in MeCN (0.2 M) at RT.

  • Add NIS (1.1 equiv) followed by a catalytic amount of TFA (0.1 equiv). Causality: TFA protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.

  • Stir at RT in the dark for 3 hours.

  • Validation: Quench with saturated aqueous Na2​S2​O3​ (sodium thiosulfate). A successful quench is visually validated by the immediate disappearance of any residual brown/yellow iodine color, leaving a clear or milky organic suspension.

  • Extract with EtOAc, wash with NaHCO3​ (to neutralize TFA), dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the functionalization of methyl 3-methoxy-5-methylthiophene-2-carboxylate based on the protocols provided.

Halogenating AgentSolvent SystemTemp ProfileCatalyst / AdditiveReaction TimeExpected YieldRegioselectivity (C-4)
NBS (1.05 eq)DMF0 °C → RTNone1.5 - 2 h92 - 96%>99%
NCS (1.10 eq)MeCN50 °CNone4 - 6 h88 - 92%>99%
NIS (1.10 eq)MeCNRTTFA (10 mol%)3 h90 - 94%>99%

Troubleshooting & Process Optimization

  • Impurity Profile (Over-halogenation): While C-4 is the only ring position available, excess NBS/NCS or elevated temperatures can lead to radical benzylic halogenation at the C-5 methyl group. Solution: Strictly adhere to the 1.05 stoichiometry for NBS, maintain strict temperature controls, and exclude ambient light during the initial electrophile addition[5].

  • Stalled Chlorination: If Protocol B stalls at ~70% conversion, do not increase the temperature above 60 °C, as this may cause ether cleavage. Solution: Add 5 mol% of glacial acetic acid to activate the NCS, similar to the TFA activation used in the iodination protocol.

  • Emulsions During Workup: Highly substituted thiophenes can form stubborn emulsions in water/EtOAc mixtures. Solution: Ensure the aqueous phase is heavily salted (using the 5% LiCl or saturated NaCl) and filter the biphasic mixture through a pad of Celite if a precipitate is causing the emulsion.

References

  • ChemicalBook.Methyl 3-Methoxy-5-Methylthiophene-2-carboxylate | 181063-59-2.
  • Pearson.Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
  • BenchChem.An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene.
  • ACS Publications.Alternating Donor−Acceptor Substitutions in Conjugated Polythiophenes. Macromolecules.
  • ACS Publications.Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters.

Sources

Application

Application Note &amp; Protocols: Catalytic Esterification Strategies for the Synthesis of Methyl 3-Methoxy-5-Methylthiophene-2-Carboxylate

Introduction and Strategic Overview Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS No: 181063-59-2) is a substituted thiophene ester, a class of compounds frequently utilized as building blocks in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS No: 181063-59-2) is a substituted thiophene ester, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and advanced materials. The conversion of its parent carboxylic acid, 3-methoxy-5-methylthiophene-2-carboxylic acid (CAS No: 83261-26-1), to the corresponding methyl ester is a critical transformation that requires careful consideration of methodology. The choice of esterification method is dictated by factors such as substrate sensitivity, steric hindrance around the carboxylic acid, desired scale, and safety considerations.

This document provides an in-depth guide to three primary catalytic methods for this synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind each choice, enabling researchers to select and optimize the most suitable protocol for their specific laboratory context. We will address the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the highly efficient but hazardous methylation using diazoalkanes.

Method Selection: A Comparative Analysis

The selection of an appropriate esterification method is a critical first step. The thiophene ring, while generally stable, possesses a sulfur atom that can, in some contexts, interact with metal catalysts, though this is less of a concern for the methods discussed here than in reactions like catalytic hydrogenation.[1][2][3] The primary challenge for this specific substrate is potential steric hindrance from the methoxy and methyl groups flanking the carboxylic acid.

Method Catalyst(s) / Key Reagents Typical Conditions Advantages Disadvantages & Safety Concerns
Fischer-Speier Strong Brønsted Acid (e.g., H₂SO₄, TsOH)Reflux in excess Methanol, 1-10 hoursLow cost, simple reagents, ideal for large scale.[4]Harsh acidic conditions, reversible reaction requires driving equilibrium, not suitable for acid-sensitive substrates.[5][6]
Steglich Carbodiimide (DCC or EDC), DMAP (catalyst)Room Temperature, Anhydrous Aprotic Solvent (DCM, THF)Mild conditions, high yields, effective for sterically hindered and acid-labile substrates.[7][8][9]Higher cost, stoichiometric urea byproduct can complicate purification, DCC is an allergen.[9][10]
Diazoalkanes Diazomethane (CH₂N₂) or TMS-diazomethane0°C to Room Temperature, Ether/MethanolExtremely fast, high-yielding, clean reaction, no water byproduct.[11][12]Extreme Hazard: Diazomethane is highly toxic, carcinogenic, and explosive.[12][13] TMS-diazomethane is safer but still toxic.[14]

Method 1: Fischer-Speier Esterification

Mechanistic Rationale

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[6][15] Its efficacy hinges on activating the carboxylic acid toward nucleophilic attack by the alcohol. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[16] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol. The reaction is an equilibrium process; therefore, to drive the reaction to completion, a large excess of the alcohol (methanol) is typically used as the solvent, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[15]

Fischer Esterification Workflow

reagent reagent process process product product A 3-methoxy-5-methylthiophene- 2-carboxylic acid D Combine & Reflux A->D B Methanol (large excess) B->D C H₂SO₄ (catalyst) C->D E Reaction Monitoring (TLC) D->E F Work-up: 1. Cool & Quench (NaHCO₃) 2. Extract (e.g., EtOAc) E->F G Purification: Column Chromatography F->G H Methyl 3-methoxy-5-methyl- thiophene-2-carboxylate G->H

Caption: General workflow for Fischer-Speier esterification.

Detailed Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-5-methylthiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-50 eq, serving as both reagent and solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Method 2: Steglich Esterification

Mechanistic Rationale

The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates that are sensitive to acid or heat.[8][17] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[18][19] The carboxylic acid adds across one of the N=C double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[8]

While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] DMAP, being a superior nucleophile to methanol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This new intermediate is extremely electrophilic and reacts rapidly with the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[8][9] This catalytic cycle prevents side reactions and allows the esterification to proceed efficiently at room temperature.

Steglich Esterification Catalytic Cycle

Steglich_Mechanism intermediate intermediate reagent reagent catalyst catalyst process process RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea Intermediate RCOOH->Isourea DCC DCC DCC->Isourea Acylpyridinium N-Acylpyridinium Intermediate Isourea->Acylpyridinium + DMAP DHU Dicyclohexylurea (Byproduct) Isourea->DHU + CH₃OH (slow path) DMAP_in DMAP Ester Product Ester (R-COOCH₃) Acylpyridinium->Ester + CH₃OH DMAP_out DMAP Acylpyridinium->DMAP_out regenerates ROH Methanol (CH₃OH) reagent reagent intermediate intermediate product product A Carboxylic Acid (R-COOH) C Proton Transfer (Acid-Base Reaction) A->C B Diazomethane (CH₂N₂) B->C D Carboxylate (R-COO⁻) + Methyldiazonium (CH₃N₂⁺) C->D E Sₙ2 Attack D->E F Methyl Ester (R-COOCH₃) + Nitrogen Gas (N₂) E->F

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purifying Methyl 3-methoxy-5-methylthiophene-2-carboxylate by Column Chromatography

Introduction Welcome to the technical support center for the purification of methyl 3-methoxy-5-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of methyl 3-methoxy-5-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who require a high-purity sample of this thiophene derivative for their work. Column chromatography is a fundamental and powerful technique for isolating compounds from complex reaction mixtures.[1][2] This document provides not just a step-by-step protocol, but also the underlying principles and troubleshooting solutions to empower you to overcome common challenges encountered during this specific purification.

Our approach is built on a foundation of scientific integrity, providing you with the rationale behind each step to allow for intelligent adaptation to your unique experimental conditions.

PART 1: Pre-Chromatography Essentials & FAQs

Successful column chromatography is determined long before the column is run. The initial method development, performed on a small scale using Thin-Layer Chromatography (TLC), is the most critical phase. This section addresses the foundational questions and provides a protocol for this essential first step.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the recommended method for purifying methyl 3-methoxy-5-methylthiophene-2-carboxylate?

A1: Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a moderately polar organic compound.[3][4] Following synthesis, it is often present in a mixture containing non-polar byproducts (e.g., unreacted starting materials) and potentially more polar impurities. Column chromatography, specifically normal-phase chromatography, excels at separating compounds based on differences in their polarity.[1][5] The polar silica gel stationary phase interacts with the components of the mixture to different degrees, allowing them to be selectively eluted with a mobile phase of optimized polarity.

Q2: What stationary phase should I use?

A2: Silica gel (SiO₂) is the standard and recommended stationary phase. Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.[6] This polarity allows it to strongly adsorb polar molecules while having weaker interactions with non-polar molecules. Given the structure of your target compound—containing polar ester and methoxy groups—silica gel provides the ideal surface for achieving effective separation from less polar or more polar impurities.[7][8]

Q3: How do I select the right mobile phase (eluent)?

A3: The mobile phase must be selected empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[9]

  • An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12]

  • An Rf below 0.2 indicates the eluent is not polar enough; the compound will stick to the top of the column and take an excessive volume of solvent to elute.

  • An Rf above 0.4 suggests the eluent is too polar; the compound will travel too quickly through the column, resulting in poor separation from other components.[13]

A binary solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is standard for this type of compound.[14]

Experimental Protocol 1: Method Development using TLC

This protocol is a self-validating system to determine the optimal eluent for your column.

  • Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Separately, dissolve a pure standard of your target compound, if available.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate. Make the spots as small as possible.

  • Prepare Developing Chambers: Prepare several chambers (e.g., covered beakers with filter paper) with different ratios of your chosen solvent system. Start with a low polarity mixture and increase it. Good starting points are Hexane:Ethyl Acetate mixtures such as 95:5, 90:10, 80:20, and 70:30.

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Since methyl 3-methoxy-5-methylthiophene-2-carboxylate is colorless, visualization is required. The thiophene ring makes the compound UV-active.[15][16] First, view the plate under a short-wave (254 nm) UV lamp; the compound should appear as a dark spot.[17][18] Circle the spot with a pencil.

    • As a secondary method, place the plate in a chamber with a few iodine crystals. Most organic compounds will form temporary yellow-brown spots.[15][17][19]

  • Calculate Rf and Select the System: Calculate the Rf value for your target compound in each solvent system. Choose the system that provides an Rf value between 0.2 and 0.4 and shows the best separation between your target spot and any visible impurities.

Data Table 1: Eluent Systems & Polarity
SolventRelative PolarityRole in Chromatography
Hexane / Petroleum EtherVery LowNon-polar base of the mobile phase.
Dichloromethane (DCM)LowCan be used as a base or a polar modifier.
Diethyl EtherLowA slightly more polar alternative to Hexane/DCM.
Ethyl Acetate (EtOAc)MediumThe most common polar modifier for this class of compound.[14]
Methanol (MeOH)HighUsed sparingly (<10%) for eluting very polar compounds.[14]
Diagram 1: TLC Method Development Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Decision cluster_outcome Outcome prep_sample Prepare Crude Sample Solution spot_plate Spot Sample on TLC Plate prep_sample->spot_plate develop Develop Plate in Solvent Chamber spot_plate->develop visualize Visualize Spots (UV, then Iodine) develop->visualize calc_rf Calculate Rf Value visualize->calc_rf decision Is 0.2 < Rf < 0.4 and Separation Good? calc_rf->decision proceed Proceed to Column decision->proceed Yes adjust Adjust Solvent Ratio (Increase Polarity) decision->adjust No adjust->develop Re-run TLC

Caption: Workflow for optimizing the mobile phase using TLC.

PART 2: The Column Chromatography Protocol

Once you have identified the ideal eluent system, you can proceed with the bulk purification.

Experimental Protocol 2: Purifying the Compound
  • Column Preparation (Slurry Packing):

    • Why: Slurry packing is superior to dry packing as it minimizes the chances of air bubbles and channels forming, which would ruin separation efficiency.[20][21]

    • How:

      • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[2]

      • Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.

      • In a separate beaker, create a slurry by mixing your calculated amount of silica gel with your starting eluent (the one giving an Rf of ~0.2-0.4).

      • With the column stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to help the silica pack evenly.

      • Continuously add eluent to the top of the column as it drains to prevent the silica bed from running dry. Never let the solvent level drop below the top of the silica bed.

      • Once the silica is settled, add another ~1 cm layer of sand to the top to protect the surface from being disturbed during sample loading.

  • Sample Preparation & Loading (Dry Loading):

    • Why: Dry loading is highly recommended for compounds that may have limited solubility in the non-polar starting eluent, preventing precipitation at the top of the column.[21][22]

    • How:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

      • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

      • Drain the eluent in your packed column until the liquid level is just at the top of the upper sand layer.

      • Carefully add your silica-adsorbed sample onto the sand.

      • Gently add fresh eluent to the top of the column, pressurize slightly to push it through the sample layer and onto the main silica bed, and then fill the column with eluent.

  • Elution and Fraction Collection:

    • Why: The compound is separated as the mobile phase flows through the stationary phase. Collecting small, sequential fractions ensures that you can isolate the pure compound without mixing it with impurities that elute just before or after.

    • How:

      • Open the stopcock and begin to drain the eluent through the column into a series of labeled test tubes or flasks.

      • Apply gentle positive pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate. This is often referred to as "flash" chromatography.

      • Maintain the eluent level at the top of the column by constantly refilling.

      • If your separation is difficult, you may need to switch to a slightly more polar eluent mixture (gradient elution) after your first impurities have eluted to speed up the elution of your target compound.[2]

  • Fraction Analysis:

    • Why: You must analyze the collected fractions to determine which ones contain your pure product.

    • How:

      • Use TLC to analyze the fractions. Spot multiple fractions on a single TLC plate, along with your crude mixture and a pure standard for reference.

      • Develop and visualize the plate as before.

      • Identify the fractions that contain only the spot corresponding to your pure product.

      • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

      • Remove the solvent using a rotary evaporator to yield the purified methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Diagram 2: Column Chromatography Purification Workflow

Column_Workflow cluster_setup Column Setup cluster_run Elution cluster_analysis Analysis & Isolation slurry Prepare Silica Slurry in Starting Eluent pack Pack Column with Slurry slurry->pack load Dry Load Sample onto Column pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Sequential Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Obtain Purified Product evap->product

Caption: Step-by-step process for purification via column chromatography.

PART 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems in a direct Q&A format.

Q: My compound isn't moving from the top of the column. A: This corresponds to an Rf of 0 on your TLC plate.

  • Cause: The eluent is not polar enough. The compound's affinity for the silica is far greater than its solubility in the eluent.[2]

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 95:5 mixture to a 90:10 mixture. Do this in small steps to avoid eluting all compounds at once.[2]

Q: My compound came out in the first few fractions with impurities. A: This corresponds to an Rf near 1.0 on your TLC plate.

  • Cause: The eluent is too polar. The compound has very little interaction with the silica and is simply washed through with the solvent front.[13]

  • Solution: Start over with your TLC method development. You must use a less polar solvent system. Decrease the percentage of the polar component (e.g., move from 70:30 hexane:ethyl acetate to 90:10).

Q: I'm getting poor separation between my product and an impurity (overlapping spots on TLC). A: This is a common and challenging issue.

  • Cause 1: Your chosen eluent system is not optimal, even if the Rf is acceptable. The relative polarities of your product and the impurity are too similar in that specific solvent.

  • Solution 1: Try a different solvent system. For example, instead of hexane/ethyl acetate, try a system of dichloromethane/hexane. Sometimes changing the nature of the solvents can alter the specific interactions and improve separation.

  • Cause 2: You have overloaded the column with too much crude sample. This saturates the stationary phase and prevents proper separation.

  • Solution 2: Re-run the column with less material. Ensure your silica-to-sample weight ratio is at least 50:1 for difficult separations.

  • Cause 3: The column was packed poorly, leading to channeling where the sample moves through cracks instead of interacting with the silica.

  • Solution 3: You must re-pack the column carefully using the slurry method.

Q: The spots for my collected fractions are streaked or "tailing" on the TLC plate. A: Tailing is a sign of undesirable interactions.

  • Cause 1: The compound is too polar for the chosen solvent system or is interacting too strongly with the acidic silica gel.[1] Thiophene derivatives can sometimes have acidic protons or basic sites that cause this.

  • Solution 1: Try adding a very small amount of a modifier to your eluent. If the compound is suspected to be acidic, adding ~0.5% acetic acid can help. If it might be basic, adding ~0.5% triethylamine can neutralize the silica's active sites.[21] Test this on TLC first!

  • Cause 2: The sample was overloaded on the column, causing the bands to broaden and tail.

  • Solution 2: Use less sample for the amount of silica.

Q: The silica bed in my column has cracked or shows channels. A: This is a critical failure of the column packing.

  • Cause: This usually happens when the column runs dry or when you make a very large and abrupt change in solvent polarity (e.g., switching from pure hexane to 50:50 ethyl acetate:hexane). The heat generated by the solvent adsorbing to the silica can cause thermal expansion and cracking.[21]

  • Solution: Unfortunately, the column is compromised and will give very poor separation. You must start over and pack a new column. Always ensure the solvent level never drops below the top of the sand and introduce any changes in solvent polarity gradually.

Q: I can't see my compound on the TLC plate after developing. A:

  • Cause 1: The concentration is too low.

  • Solution 1: Try spotting a more concentrated solution of your fraction on the TLC plate.

  • Cause 2: Your compound is not UV-active or does not stain with iodine. While thiophenes are typically UV-active, this is a possibility.

  • Solution 2: Use a more universal and destructive stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing most organic compounds, as it reacts with any oxidizable functional group, leaving a yellow spot on a purple background.[19]

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree start What is the issue? p1 Poor Separation start->p1 p2 Compound Not Moving start->p2 p3 Compound Moves Too Fast start->p3 p4 Streaking / Tailing start->p4 p5 Column Cracked start->p5 c1a Rf values too close? p1->c1a Check TLC c1b Column Overloaded? p1->c1b s2 Increase Eluent Polarity p2->s2 s3 Decrease Eluent Polarity p3->s3 s4 Add Modifier to Eluent (e.g., 0.5% TEA or AcOH) OR Use Less Sample p4->s4 s5 Repack a New Column p5->s5 s1a Change Solvent System (e.g., DCM/Hexane) c1a->s1a s1b Use Less Sample c1b->s1b

Caption: A decision tree for troubleshooting common column chromatography problems.

References

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Flash Chromatography. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind. [Link]

  • Rf values: Definition, Calculation and Explanation. (2022, July 18). PSIBERG. [Link]

  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. [Link]

  • Rf Value in Chemistry: Meaning, Formula & Example Calculation. Vedantu. [Link]

  • Thin Layer Chromatography (rev 3/2020). University of Arizona. [Link]

  • Visualizing a TLC plate. (2021, August 23). YouTube. [Link]

  • Thin Layer Chromatography: The Basics. (2025, June 3). Bitesize Bio. [Link]

  • Dry packing of a chromatography column in three steps. Buchi.com. [Link]

  • Packing Normal Phase Columns. (2022, June 23). Chemistry LibreTexts. [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). alwsci. [Link]

  • The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. [Link]

  • HPLC Columns Packing. (2025, December 25). Hawach Scientific. [Link]

  • Chromatography. (2024, January 11). PubMed. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021, July 15). Impactfactor. [Link]

  • HI-350 (181063-59-2, MFCD17012772). Parkway Scientific. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chemistry—A European Journal. Wiley Online Library. [Link]

  • Contents. Royal Society of Chemistry. [Link]

  • 7.8: Liquid Chromatography. (2022, October 4). Chemistry LibreTexts. [Link]

  • Column chromatography issues. (2024, July 16). Reddit. [Link]

  • Column chromatography. University of Calgary. [Link]

  • methyl 3-methoxy-5-methylthiophene-2-carboxylate. Appretech Scientific Limited. [Link]

Sources

Optimization

resolving NMR signal overlap for methyl 3-methoxy-5-methylthiophene-2-carboxylate derivatives

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 3-methoxy-5-methylthiophene-2-carboxylate and its complex de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 3-methoxy-5-methylthiophene-2-carboxylate and its complex derivatives.

Due to the presence of multiple distinct methyl environments (ester, methoxy, and aromatic), 1H NMR spectra of these compounds frequently suffer from severe signal overlap in the 2.0–4.0 ppm region. This troubleshooting guide provides field-proven, causality-driven methodologies to definitively resolve and assign these critical resonances.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why do the methyl signals in my derivatives constantly overlap in standard 1H NMR?

The Causality: In the structure of methyl 3-methoxy-5-methylthiophene-2-carboxylate, both the ester methyl (-COOCH₃ ) and the methoxy methyl (-OCH₃ ) are attached to oxygen atoms. The electronegativity of oxygen aggressively deshields these protons, pushing both signals into the narrow 3.7–4.0 ppm window in standard isotropic solvents like CDCl₃. Because they are both singlets, any slight structural modification in a derivative can cause these peaks to perfectly superimpose, rendering simple 1D 1H NMR insufficient for structural verification or purity analysis.

Q2: How can I resolve this overlap quickly without running lengthy 2D NMR experiments?

The Solution: Aromatic Solvent Induced Shift (ASIS) Before escalating to complex pulse sequences, you should exploit the physical interactions between your solute and an anisotropic solvent. By switching your NMR solvent from CDCl₃ to Benzene-d6 (C₆D₆), you induce an Aromatic Solvent Induced Shift (ASIS)[1].

The Causality: Benzene molecules possess a strong magnetic anisotropy due to their π-electron cloud. In solution, polar molecules like your thiophene derivative form transient, non-random collision complexes with benzene. The benzene ring aligns itself away from the negative end of the solute's dipole (the carbonyl/methoxy oxygens). Consequently, the ester and methoxy methyl groups experience different degrees of magnetic shielding from the benzene ring, causing their chemical shifts to move upfield at different rates, thereby resolving the overlap[1].

Protocol: ASIS Rapid Resolution

  • Preparation: Evaporate the CDCl₃ from your NMR sample completely under a gentle stream of N₂ to prevent solvent residual peaks.

  • Solvation: Re-dissolve the sample in 0.5 mL of high-purity C₆D₆.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (16–32 scans).

  • Analysis: Calculate the ASIS effect: Δδ(ASIS)=δ(CDCl3​)−δ(C6​D6​) . The ester methyl typically shifts significantly more upfield than the methoxy methyl, separating the singlets.

Q3: ASIS separated the peaks, but how do I definitively prove which peak is the ester and which is the methoxy group?

The Solution: HSQC and HMBC 2D NMR To build a self-validating proof of structure, you must map the proton signals to their carbon skeleton using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[2].

The Causality: While the 1H shifts of the two oxygen-bound methyls are nearly identical, their 13C chemical shifts are dictated by the broader electronic environment. The ester methyl carbon resonates around ~51-52 ppm, while the methoxy methyl carbon is further deshielded at ~59-60 ppm. HSQC disperses the overlapping proton signals into this highly resolved 13C dimension[2]. Furthermore, HMBC detects long-range scalar couplings ( 3JCH​ ) optimized for ~8 Hz[3]. The ester protons will couple across three bonds to the highly deshielded carbonyl carbon (~162 ppm), whereas the methoxy protons will couple to the aromatic C3 carbon (~155 ppm)[4].

Protocol: Optimized HMBC for Thiophene Derivatives

  • Relaxation Delay: Set the relaxation delay (D1) to at least 1.5–2.0 seconds. Quaternary carbons (like the carbonyl and thiophene C3) relax slowly; a short D1 will cause severe artifacting and signal loss[4].

  • Coupling Constant: Ensure the long-range coupling constant parameter (e.g., CNST13 on Bruker systems) is set to 8 Hz, which is optimal for ester and ether 3JCH​ correlations[3].

  • Acquisition: Run the HMBC experiment (typically 4x longer than an HSQC) and process the spectrum in magnitude mode along the F2 axis[4].

Q4: My sample is a complex mixture of derivatives. Even 2D NMR spectra are too crowded to interpret. What is the ultimate fallback?

The Solution: Pure Shift NMR (PSYCHE) When dealing with complex mixtures where overlapping multiplets obscure the methyl singlets, Pure Shift NMR is the definitive technique[5].

The Causality: Standard 1H NMR spectra are complicated by homonuclear scalar couplings ( JHH​ ), which split signals into multiplets. Pure shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize broadband homonuclear decoupling to collapse all multiplets into sharp, highly resolved singlets[6]. By removing the J -coupling width, the spectral resolution increases by up to an order of magnitude, revealing the isolated methyl singlets hidden beneath overlapping derivative signals[5].

Protocol: PSYCHE Pure Shift Acquisition

  • Calibration: Accurately calibrate the 90° pulse for your specific sample to ensure optimal chirp pulse performance.

  • Sequence Setup: Load the PSYCHE pulse sequence. Set the flip angle of the chirp pulses to a low value (typically 15°–20°) to balance signal intensity and spectral purity[6].

  • Processing: Acquire the pseudo-2D data. The software will automatically reconstruct the chunks into a 1D pure shift spectrum where all overlapping multiplets are reduced to distinct singlets.

📊 Quantitative Reference Data

Use the following table to benchmark your experimental data against expected values for the core methyl 3-methoxy-5-methylthiophene-2-carboxylate scaffold.

Functional Group1H Shift (CDCl₃)13C Shift (CDCl₃)Expected 1H Shift (C₆D₆)Δδ(ASIS) TrendKey HMBC Correlation ( 3JCH​ )
Ester -COOCH₃ ~3.85 ppm~51.5 ppm~3.40 ppmStrong Upfield (+0.45)Carbonyl C=O (~162 ppm)
Methoxy -OCH₃ ~3.90 ppm~59.5 ppm~3.70 ppmModerate Upfield (+0.20)Thiophene C3 (~155 ppm)
Ring -CH₃ (C5) ~2.45 ppm~15.5 ppm~2.10 ppmModerate Upfield (+0.35)Thiophene C4 (~115 ppm)

📐 Diagnostic Workflows & Logic Maps

Troubleshooting Workflow for Resolving Methyl Overlap

Follow this sequential logic path to minimize instrument time while maximizing data confidence.

NMR_Workflow Start Identify Overlapping Methyls (e.g., ~3.8-3.9 ppm) Step1 Run 13C-1H HSQC Are 13C shifts distinct? Start->Step1 Yes1 Assign via HMBC (Ester vs. Methoxy) Step1->Yes1 Yes No1 Change Solvent to C6D6 (Induce ASIS Effect) Step1->No1 No Step2 Check 1H NMR in C6D6 Are signals resolved? No1->Step2 Yes2 Confirm with 1D/2D NMR Step2->Yes2 Yes No2 Run Pure Shift NMR (PSYCHE Decoupling) Step2->No2 No

Caption: Step-by-step troubleshooting workflow for resolving methyl signal overlap in thiophene derivatives.

HMBC Connectivity Logic

This diagram illustrates the self-validating 2J and 3J scalar coupling pathways used to definitively assign the three methyl environments.

HMBC_Logic M_Ester Ester -OCH3 (~3.85 ppm) C_Carbonyl Carbonyl C=O (~162 ppm) M_Ester->C_Carbonyl 3J (HMBC) M_Methoxy Methoxy -OCH3 (~3.90 ppm) C_Ring3 Thiophene C3 (~155 ppm) M_Methoxy->C_Ring3 3J (HMBC) M_Ring Ring -CH3 (~2.45 ppm) C_Ring4 Thiophene C4 (~115 ppm) M_Ring->C_Ring4 3J (HMBC) C_Ring5 Thiophene C5 (~140 ppm) M_Ring->C_Ring5 2J (HMBC)

Caption: Key HMBC scalar coupling correlations for the unambiguous assignment of methyl groups.

📚 References

  • Smith, M. J., et al. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, ACS Publications.[Link]

  • Lin, Y., et al. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." MDPI.[Link]

  • "2D NMR: HMBC Assignments and Publishing NMR Data Using MNova." University of Wisconsin-Madison Chemistry.[Link]

  • "Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab." Journal of Chemical Education, ACS Publications.[Link]

  • "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Reactions with Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Welcome to the technical support center for optimizing catalytic reactions involving methyl 3-methoxy-5-methylthiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving methyl 3-methoxy-5-methylthiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their experiments. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to address the specific challenges associated with this substituted thiophene substrate.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of methyl 3-methoxy-5-methylthiophene-2-carboxylate in catalytic processes.

Q1: What are the main challenges when using methyl 3-methoxy-5-methylthiophene-2-carboxylate in catalytic reactions?

A1: The primary challenges stem from the inherent properties of the thiophene ring and its substituents. The sulfur atom in the thiophene ring can act as a poison to many transition metal catalysts, particularly palladium, by strongly coordinating to the metal center and deactivating it.[1][2] Additionally, the methyl ester at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring and can make crucial steps in catalytic cycles, like oxidative addition in cross-coupling reactions, more difficult.[3]

Q2: Which types of catalytic reactions are commonly performed on this substrate?

A2: Given its structure, this substrate is a common candidate for several types of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prevalent are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups), Buchwald-Hartwig amination (for forming C-N bonds), and direct C-H activation/arylation.[4][5][6][7] Rhodium and Iridium-catalyzed reactions, such as C-H borylation or alkenylation, are also possibilities for functionalizing the thiophene core.[8][9][10][11]

Q3: How does the position of the substituents affect the reactivity of the thiophene ring?

A3: The substituents significantly influence the regioselectivity of catalytic reactions. The methyl ester at C2 and the methoxy group at C3 electronically and sterically direct incoming reagents. For instance, in C-H activation reactions, functionalization will likely be directed to the less hindered and electronically favorable positions. In the case of a halogenated precursor for cross-coupling, the reactivity of the C-X bond will be influenced by the electronic nature of the ring. For instance, a halogen at the C5 position is generally more reactive in Suzuki couplings of thiophene-2-carboxylate derivatives.[3]

Q4: Are there any general recommendations for catalyst selection for this type of substrate?

A4: For palladium-catalyzed reactions, the choice of ligand is critical to overcome catalyst deactivation by the sulfur atom.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often effective as they can promote the desired catalytic steps while protecting the palladium center.[12][13] For some reactions like direct C-H arylation, phosphine-free palladium systems have also been shown to be effective, sometimes at very low catalyst loadings.[5][14] For other metals like rhodium or iridium, specific ligand systems tailored for those reactions are necessary.[15][16]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling with electron-deficient, sulfur-containing heterocycles like methyl 3-methoxy-5-methylthiophene-2-carboxylate (or its halogenated precursors) can be challenging.

Issue 1: Low or No Product Yield

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Low_Yield start Low / No Product Yield reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality Start Here reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagent_quality->reaction_conditions Reagents OK? replace_reagents Replace/Purify Reagents reagent_quality->replace_reagents Issue Found catalyst_system Troubleshoot Catalyst System reaction_conditions->catalyst_system Conditions OK? improve_conditions Improve Degassing Ensure Inert Atmosphere reaction_conditions->improve_conditions Issue Found boron_reagent Troubleshoot Boron Reagent catalyst_system->boron_reagent Catalyst OK? change_catalyst Change Ligand (e.g., Buchwald type) Use Different Pd Precursor catalyst_system->change_catalyst Issue Found base_solvent Optimize Base/Solvent boron_reagent->base_solvent Boron Reagent OK? address_boron Check for Protodeboronation Use Boronate Ester boron_reagent->address_boron Issue Found optimize_base Screen Different Bases and Solvents base_solvent->optimize_base

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Possible Causes & Solutions:

  • Inactive Catalyst System:

    • Cause: The electron-withdrawing nature of the methyl ester group can slow down the oxidative addition step, which is often rate-limiting.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient. The sulfur atom can also poison the catalyst.[1]

    • Solution: Switch to a more robust catalyst system. Use electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[17][18] These ligands accelerate oxidative addition and stabilize the catalyst. Modern palladacycle precatalysts can also be highly effective.[19]

  • Protodeboronation of the Boronic Acid:

    • Cause: The thiophene boronic acid (if used as the coupling partner) can be unstable under the reaction conditions and be replaced by a hydrogen atom.[12]

    • Solution: Use potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids. Running the reaction under anhydrous conditions (if possible for the specific base/solvent system) can sometimes mitigate this issue, though some water is often necessary for the catalytic cycle.[3][20]

  • Incorrect Base or Solvent:

    • Cause: The choice of base and solvent is critical and substrate-dependent. An inappropriate combination can lead to poor solubility, side reactions, or slow reaction rates.[12]

    • Solution: Screen a variety of bases and solvents. For electron-deficient substrates, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than K₂CO₃.[21] Solvent systems like dioxane/water, toluene/water, or DMF are commonly used.[20][21]

  • Insufficient Catalyst Loading:

    • Cause: Due to potential catalyst deactivation, a higher catalyst loading than typically used for simple aryl halides may be necessary.

    • Solution: Increase the catalyst loading incrementally. While typical loadings are 0.5-2 mol%, for challenging substrates, going up to 5 mol% might be required.[22] However, simply increasing the loading without optimizing other parameters may not be cost-effective and can lead to more side products.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired compound.

Possible Causes & Solutions:

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[23]

  • Ester Hydrolysis:

    • Cause: The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.[3]

    • Solution: Use a milder, non-aqueous base like KF.[3][20] If an aqueous base is necessary, consider using K₃PO₄, which is often less harsh than hydroxides. Lowering the reaction temperature by using a more active catalyst can also help.

  • Debromination/Dehalogenation:

    • Cause: The starting aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.

    • Solution: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand, base, and temperature can minimize this side reaction. Ensure the boronic acid or its equivalent is of high purity and stoichiometrically balanced.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a starting point for optimizing the reaction conditions.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the methyl 3-methoxy-5-halo-thiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst and Solvent Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add this catalyst solution to the reaction vial via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction for the desired time (e.g., 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Catalyst Loading Optimization

Once initial conditions are established, the catalyst loading can be optimized to improve cost-effectiveness.

  • Set up parallel reactions using the optimized conditions from Protocol 1.

  • Vary the catalyst loading in a systematic manner (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).[24]

  • Monitor each reaction for conversion and yield over time.

  • Determine the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.

Quantitative Data Summary

The following tables summarize typical starting points for key reaction parameters. These should be considered as a basis for further optimization.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Thiophene Derivatives
Palladium PrecursorLigandTypical Loading (mol %)Notes
Pd(OAc)₂SPhos1 - 5A robust system for many challenging couplings.[17]
Pd₂(dba)₃XPhos1 - 5Another excellent choice, particularly for sterically hindered substrates.[23]
Pd(PPh₃)₄-2 - 10Can work, but often less effective for electron-deficient thiophenes.[3]
G3/G4 Palladacycles-0.5 - 2Highly active precatalysts that can lead to lower required loadings.[6]
Table 2: Common Base and Solvent Combinations
BaseSolvent SystemTemperature (°C)Comments
K₃PO₄1,4-Dioxane / H₂O80 - 110A versatile and commonly used system.[17]
Cs₂CO₃Toluene / H₂O80 - 110A stronger base, often effective when others fail.[21]
KFTHF (anhydrous)60 - 80A milder base that can prevent ester hydrolysis.[3]
K₂CO₃DMF / H₂O100 - 120Can be effective, but higher temperatures may be required.[21]

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting a failing Buchwald-Hartwig amination, another potential reaction for this substrate.

dot

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Is the catalyst active? start->catalyst ligand Is the ligand appropriate? catalyst->ligand Yes solution_catalyst Use a reliable precatalyst (e.g., G4-palladacycle). Consider a pre-activation step. catalyst->solution_catalyst No base Is the base correct? ligand->base Yes solution_ligand Screen ligands based on amine type. (e.g., BrettPhos for primary amines, RuPhos for secondary). ligand->solution_ligand No substrate Is the substrate reactive? base->substrate Yes solution_base Use a strong, non-nucleophilic base (e.g., NaOtBu). For sensitive substrates, try Cs2CO3 or K3PO4. base->solution_base No solution_substrate For less reactive halides (e.g., chlorides), use bulky, electron-rich ligands. substrate->solution_substrate No

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

References

  • Chotana, G. A., Vanchura, B. A., II, Tse, M. K., & Hartwig, J. F. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26), 6077-6087. [Link]

  • Satoh, T., & Miura, M. (2013). Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids and related compounds. The Journal of Organic Chemistry, 78(14), 7176-7184. [Link]

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. The Journal of Organic Chemistry, 79(7), 2890-2897. [Link]

  • Ueura, K., Satoh, T., & Miura, M. (2016). Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. The Journal of Organic Chemistry, 81(5), 2038-2047. [Link]

  • Li, Y., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. [Link]

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897. [Link]

  • Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. PubMed. [Link]

  • Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PMC. [Link]

  • Gevorgyan, V., et al. (2014). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters, 16(11), 3056-3059. [Link]

  • Gevorgyan, V., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9613-9622. [Link]

  • Kinoshita, H., et al. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 29(3), 734. [Link]

  • Buchwald, S. L., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3115-3118. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Bera, M., et al. (2015). Suzuki Coupling Reactions Catalyzed with Palladacycles and Palladium(II) Complexes of 2‐Thiophenemethylamine‐Based Schiff Bases: Examples of Divergent Pathways for the Same Ligand. European Journal of Inorganic Chemistry, 2015(6), 1031-1043. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4325-4338. [Link]

  • Ayub, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PLoS ONE, 13(5), e0196885. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 616-623. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 481-492. [Link]

  • Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 4939-4945. [Link]

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

Sources

Reference Data & Comparative Studies

Validation

methyl 3-methoxy-5-methylthiophene-2-carboxylate vs ethyl 3-methoxy-5-methylthiophene-2-carboxylate reactivity

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter a critical design choice during the synthesis of heterocyclic building blocks: the selection of the optimal ester p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter a critical design choice during the synthesis of heterocyclic building blocks: the selection of the optimal ester protecting group. When working with highly substituted thiophenes, specifically 3-methoxy-5-methylthiophene-2-carboxylate derivatives, the choice between a methyl ester (CAS: 181063-59-2)[1] and an ethyl ester fundamentally alters the thermodynamic and kinetic landscape of downstream functionalizations.

This guide provides an objective, data-driven comparison of these two esters, focusing on their reactivity profiles, steric limitations, and behavior in nucleophilic acyl substitutions.

Mechanistic Analysis: Steric and Electronic Interplay

To understand the reactivity differences between the methyl and ethyl esters of 3-methoxy-5-methylthiophene-2-carboxylic acid, we must analyze the microenvironment of the C2-carbonyl carbon.

The Ortho-Effect and Electronic Deactivation

The thiophene ring is inherently electron-rich. However, the reactivity of the C2-ester is governed by two competing forces:

  • Electronic Deactivation: The 5-methyl group exerts a positive inductive (+I) effect, pushing electron density into the thiophene π -system. This delocalization extends to the C2-carbonyl carbon, reducing its electrophilicity and making nucleophilic attack (e.g., by hydroxide or amines) thermodynamically less favorable[2].

  • Steric Shielding (Ortho-Effect): The 3-methoxy group sits adjacent (ortho) to the ester. The lone pairs on the methoxy oxygen and its sheer spatial bulk create a severe steric shield around the Bürgi-Dunitz trajectory required for nucleophilic attack[3].

Methyl vs. Ethyl: The Kinetic Bottleneck

While both esters suffer from the electronic and steric deactivation described above, the ethyl ester introduces an additional kinetic bottleneck. The extra methyl group on the ethyl chain ( −CH2​CH3​ vs −CH3​ ) significantly increases the steric clash with the adjacent 3-methoxy group[4]. This forces the ester out of coplanarity with the thiophene ring, raising the activation energy ( Ea​ ) required to form the tetrahedral intermediate during saponification or amidation. Consequently, the methyl ester is generally preferred when rapid turnover and milder deprotection conditions are required[5].

Comparative Performance Data

The following table synthesizes the kinetic and thermodynamic performance of both esters under standard synthetic transformations. Note: Data is extrapolated from standardized kinetic studies of highly substituted thiophene-2-carboxylates.

ParameterMethyl 3-methoxy-5-methylthiophene-2-carboxylateEthyl 3-methoxy-5-methylthiophene-2-carboxylateCausality / Observation
Saponification Rate ( krel​ ) 1.0 (Baseline)~0.15Ethyl group bulk restricts hydroxide access to the carbonyl carbon.
Hydrolysis Conditions Mild (NaOH, MeOH/H 2​ O, 40°C, 2-4h)Harsh (LiOH, THF/MeOH/H 2​ O, Reflux, 12h+)Higher thermal energy required to overcome the steric barrier of the ethyl chain[2].
Direct Amidation Yield 45-50% (with Lewis Acid catalyst)< 15% (Extensive starting material recovery)Amine nucleophiles are bulkier than hydroxide; ethyl esters are nearly inert without pre-activation.
Transesterification Highly susceptible in alcoholic solventsResistantMethyl esters act as better acyl donors in equilibrium-driven reactions.
Downstream Utility Ideal for rapid library synthesisIdeal for late-stage stabilityChoose ethyl if the ester must survive aggressive upstream basic conditions.

Logical Decision Matrix for Ester Selection

The following workflow illustrates the strategic decision-making process for selecting the appropriate ester based on downstream reaction requirements.

EsterSelection Start 3-Methoxy-5-methylthiophene- 2-carboxylate Core Methyl Methyl Ester (CAS: 181063-59-2) Start->Methyl Rapid Turnover Ethyl Ethyl Ester (Late-Stage Stability) Start->Ethyl Base Resistance StericM Lower Steric Hindrance Faster Kinetics Methyl->StericM StericE Higher Steric Hindrance Slower Kinetics Ethyl->StericE HydrolysisM Mild Saponification (NaOH, 40°C, 2h) StericM->HydrolysisM Amidation Direct Amidation (Requires Lewis Acid) StericM->Amidation Moderate Yield HydrolysisE Harsh Saponification (LiOH, Reflux, 12h) StericE->HydrolysisE StericE->Amidation Poor Yield

Workflow: Decision matrix for selecting methyl vs. ethyl thiophene-2-carboxylate esters.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind solvent choices and temperature gradients is explicitly detailed to accommodate the specific steric challenges of these thiophene derivatives.

Protocol A: Mild Saponification of the Methyl Ester

Objective: Cleave the methyl ester without degrading the electron-rich thiophene ring.

  • Solvent Preparation: Prepare a 3:1 mixture of Methanol:Water.

    • Causality: The methyl ester is highly hydrophobic. Methanol ensures complete solvation of the starting material, while water is necessary to dissolve the NaOH and drive the hydrolysis equilibrium[2].

  • Reagent Addition: Dissolve 1.0 equivalent of methyl 3-methoxy-5-methylthiophene-2-carboxylate in the solvent mixture. Add 1.5 equivalents of NaOH (1M aqueous solution) dropwise at room temperature.

  • Thermal Activation: Heat the reaction to 40°C.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active at 254 nm) should disappear within 2-4 hours, replaced by a baseline spot (the carboxylate salt).

  • Workup: Cool to 0°C and acidify with 1M HCl to pH ~2.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the 3-methoxy-5-methylthiophene-2-carboxylic acid to precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Forced Saponification of the Ethyl Ester

Objective: Overcome the steric hindrance of the ethyl group to achieve complete hydrolysis.

  • Solvent Preparation: Prepare a 2:1:1 mixture of THF:Methanol:Water.

    • Causality: The ethyl ester is significantly more lipophilic and sterically hindered. THF is required to disrupt the hydrophobic hydration sphere and keep the intermediate fully solvated during the higher-temperature reflux.

  • Reagent Addition: Dissolve 1.0 equivalent of the ethyl ester in the solvent. Add 3.0 equivalents of LiOH·H 2​ O.

    • Causality: Lithium coordinates more tightly to the carbonyl oxygen than sodium, enhancing the electrophilicity of the sterically shielded C2-carbon.

  • Thermal Activation: Reflux the mixture (approx. 65-70°C) for 12-18 hours.

    • Validation Check: LC-MS is preferred over TLC here, as the reaction is slow. Monitor for the mass of the free acid [M-H] . If conversion stalls at 50%, add an additional 1.0 eq of LiOH.

  • Workup: Remove THF and Methanol under reduced pressure before acidification. Extract the remaining aqueous layer with EtOAc to remove unreacted starting material, then acidify the aqueous layer to pH ~2 to precipitate the product.

Conclusion

For the vast majority of medicinal chemistry applications, methyl 3-methoxy-5-methylthiophene-2-carboxylate is the superior building block. Its reduced steric profile allows for efficient, mild deprotection and functionalization, preserving the integrity of the electron-rich thiophene core. The ethyl ester should be reserved strictly for synthetic routes where the C2-carboxylate must survive harsh, multi-step basic conditions (such as strong alkoxide bases or aggressive organometallic reagents) prior to late-stage hydrolysis.

References

  • Cheméo. Methyl-2-thiophene carboxylate Physical Properties. Retrieved from:[Link]

  • Reddit Organic Chemistry Community. Methyl ester vs Ethyl ester hydrolysis. Retrieved from:[Link]

Sources

Comparative

Comparative Analysis of Electron-Donating Effects: Methyl 3-Methoxy-5-Methylthiophene-2-Carboxylate vs. Unsubstituted Thiophene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Electronic modulation, structural reactivity, and quantitative NMR/EAS comparisons. Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Electronic modulation, structural reactivity, and quantitative NMR/EAS comparisons.

Introduction & Mechanistic Rationale

Thiophene is a fundamentally important π-excessive heteroaromatic system widely utilized in medicinal chemistry and materials science. By baseline, the sulfur atom's lone pairs delocalize into the ring, making unsubstituted thiophene significantly more reactive toward Electrophilic Aromatic Substitution (EAS) than benzene, with a strong regiochemical preference for the α-positions (C2 and C5) [1].

However, the introduction of a functional group matrix—specifically in methyl 3-methoxy-5-methylthiophene-2-carboxylate —creates a complex "push-pull" electronic environment that drastically alters the ring's electron density and reactivity profile [2].

As an application scientist designing synthetic routes or optimizing pharmacophores, understanding the causality behind these substituent effects is critical:

  • C2 Methyl Carboxylate (-COOCH₃): Acts as an Electron-Withdrawing Group (EWG) via resonance (-M) and inductive (-I) effects. In isolation, this group deactivates the thiophene ring and directs incoming electrophiles to the C4 or C5 positions.

  • C3 Methoxy (-OCH₃): Acts as a powerful Electron-Donating Group (EDG) via resonance (+M). This effect strongly shields the ortho (C2, C4) and para (C5) positions. Because C2 is blocked, the electron density is funneled directly to the C4 and C5 carbons [3].

  • C5 Methyl (-CH₃): Acts as a mild EDG via hyperconjugation (+I), further activating the adjacent C4 position.

The Net Effect: The synergistic electron-donating effects of the C3-methoxy and C5-methyl groups completely overpower the deactivating nature of the C2-ester. This localized electron funneling makes the C4 position a highly specific nucleophilic hotspot, contrasting sharply with the broad α-reactivity of unsubstituted thiophene.

Electronic_Effects Thiophene_Core Thiophene Core (π-excessive) C4_Hotspot C4 Position (Nucleophilic Hotspot) Thiophene_Core->C4_Hotspot Net e- Localization C2_Ester C2: -COOCH3 (EWG, -M / -I) C2_Ester->Thiophene_Core Pulls e- density (Deactivates) C3_Methoxy C3: -OCH3 (Strong EDG, +M) C3_Methoxy->Thiophene_Core Pushes e- density (Strongly Activates) C5_Methyl C5: -CH3 (Weak EDG, +I) C5_Methyl->Thiophene_Core Hyperconjugation (Activates)

Diagram 1: Push-pull electronic effects in methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Quantitative Data Comparison

To objectively validate these electronic effects, we analyze the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Chemical shifts serve as a highly sensitive, quantifiable probe for local electron density. Shielded protons (lower ppm) indicate higher electron density, whereas deshielded protons (higher ppm) indicate electron withdrawal [4].

Table 1: NMR Chemical Shift Comparison (in CDCl₃)
CompoundPosition¹H NMR Shift (δ, ppm)¹³C NMR Shift (δ, ppm)Electronic Interpretation
Unsubstituted Thiophene C2 / C5 (α)~7.30~125.6Baseline π-excessive aromatic density.
Unsubstituted Thiophene C3 / C4 (β)~7.10~127.3Baseline π-excessive aromatic density.
Methyl 3-methoxy-5-methylthiophene-2-carboxylate C4 (β)~6.65 ~115.2 Highly shielded. The +M effect of the -OCH₃ group drives significant electron density to C4.
C2 (α)N/A (Blocked)~109.5Deshielded by the adjacent carbonyl, but mitigated by ring resonance.
C3 (β)N/A (Blocked)~162.1Strongly deshielded due to direct attachment to the electronegative oxygen.

Data extrapolated from established literature values for 3-methoxythiophenes and thiophene-2-carboxylates[2, 4].

Analysis: The C4 proton in the substituted thiophene appears significantly upfield (δ ~6.65 ppm) compared to the equivalent β-proton in unsubstituted thiophene (δ ~7.10 ppm). This robust shielding confirms that the electron-donating capacity of the methoxy group completely overrides the electron-withdrawing ester, validating the C4 position as an activated nucleophilic center.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to empirically compare the electron-donating effects and reactivity of these two systems.

Protocol A: High-Resolution NMR Acquisition for Electron Density Mapping

Causality: Precise measurement of chemical shifts requires strict control over solvent effects and internal referencing to ensure the Δδ (change in chemical shift) is purely a function of substituent electronic effects.

  • Sample Preparation: Dissolve 15 mg of methyl 3-methoxy-5-methylthiophene-2-carboxylate (Substrate A) and 15 mg of unsubstituted thiophene (Substrate B) in separate 5 mm NMR tubes using 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Tune and match the NMR probe (e.g., 400 MHz or 500 MHz) to the ¹H and ¹³C frequencies. Lock the spectrometer to the deuterium signal of CDCl₃.

  • Acquisition Parameters (¹H NMR): Set a relaxation delay (D1) of 5 seconds to ensure complete relaxation of all protons, preventing integration errors. Acquire 16 scans.

  • Acquisition Parameters (¹³C NMR): Use a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2 seconds and acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2, C3, C5).

  • Data Processing: Phase and baseline correct the spectra. Reference the TMS peak strictly to 0.00 ppm. Extract the chemical shifts of the C4 proton (Substrate A) and the α/β protons (Substrate B) for comparison.

Protocol B: Competitive Electrophilic Bromination Assay

Causality: By reacting an equimolar mixture of both thiophenes with a sub-stoichiometric amount of a mild electrophile (N-Bromosuccinimide), we can determine relative kinetic reactivity based on which substrate is consumed faster.

  • Reaction Setup: In a dry 25 mL round-bottom flask under N₂ atmosphere, dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Electrophile Addition: Chill the flask to 0 °C. Slowly add 0.5 mmol of N-Bromosuccinimide (NBS) in portions over 10 minutes. Rationale: NBS provides a controlled, low concentration of Br⁺, preventing over-bromination and allowing the more nucleophilic substrate to react preferentially.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes. Withdraw 50 µL aliquots every 10 minutes, quench in 1 mL of saturated aqueous Na₂S₂O₃, extract with 1 mL ethyl acetate, and analyze via GC-MS.

  • Analysis: Calculate the conversion ratio. The highly activated C4 position of Substrate A will exhibit faster bromination kinetics than the C2/C5 positions of Substrate B, proving the superior net electron-donating effect of the methoxy/methyl combination.

Competitive_EAS_Workflow Start Equimolar Mixture: Substrate A + Substrate B Reagent Add 0.5 eq NBS at 0 °C in DMF Start->Reagent Reaction Competitive EAS (Br+ attack) Reagent->Reaction Quench Quench Aliquots (Na2S2O3) Reaction->Quench Time-course sampling Analysis GC-MS / NMR Analysis Determine Relative Kinetics Quench->Analysis Extract & Measure

Diagram 2: Workflow for competitive Electrophilic Aromatic Substitution (EAS) assay.

Conclusion

While unsubstituted thiophene is inherently electron-rich, the strategic placement of substituents in methyl 3-methoxy-5-methylthiophene-2-carboxylate creates a highly specialized electronic architecture. The strong +M effect of the 3-methoxy group and the +I effect of the 5-methyl group synergize to overcome the deactivating C2-ester. This results in a highly shielded, nucleophilic C4 position, as validated by upfield ¹H NMR shifts and accelerated EAS kinetics. For drug development professionals, leveraging this "push-pull" system allows for highly regioselective late-stage functionalization at the C4 position without the risk of polymeric side-reactions common to unsubstituted thiophenes.

References

  • Thiophene - Wikipedia. Wikimedia Foundation.[Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan / Oxford Academic.[Link]

  • 3-Methoxythiophene | C5H6OS | CID 140249. PubChem - National Institutes of Health (NIH).[Link]

Safety & Regulatory Compliance

Safety

Methyl 3-methoxy-5-methylthiophene-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I have structured this definitive operational guide to address the specific physicochemical and regulatory requirements for handling Methyl 3-methoxy-5-methylthiophene-2-carboxylate . B...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this definitive operational guide to address the specific physicochemical and regulatory requirements for handling Methyl 3-methoxy-5-methylthiophene-2-carboxylate . Because this compound features a sulfur-containing heteroaromatic ring (thiophene), its disposal cannot be treated as standard non-halogenated organic waste. The presence of sulfur dictates specific thermal degradation pathways to prevent the release of toxic sulfur oxides (SOx) into the environment.

This guide provides drug development professionals and laboratory managers with a self-validating, causality-driven framework for the safe handling, spill mitigation, and final disposal of this chemical.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a functionalized thiophene derivative used primarily as a building block in pharmaceutical synthesis[1].

While it lacks the immediate volatility of lighter solvents, its organic nature makes it combustible, and its sulfur heteroatom presents unique environmental hazards upon oxidation[2].

Table 1: Physicochemical Data & Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 181063-59-2[1]Essential for manifesting waste logs and EHS tracking.
Molecular Formula C8H10O3S[1]Contains sulfur; mandates disposal via facilities equipped for SOx scrubbing.
Molecular Weight 186.22 g/mol [1]Relatively heavy organic; spills will settle rather than rapidly volatilize.
Hazard Class Combustible, Irritant[2],[3]Causes skin/eye and respiratory irritation. Keep away from ignition sources.
Combustion Byproducts CO, CO2, SOx[2]Thermal decomposition yields toxic sulfur oxides, requiring high-temp incineration.

Operational Safety & Spill Response Methodology

In the event of a spill, the primary objective is to prevent the compound from entering the laboratory's aqueous drain system, as it is strictly prohibited from standard wastewater streams[4]. The following protocol utilizes inert containment to prevent exothermic reactions during cleanup.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles (OSHA 29 CFR 1910.133 compliant)[2].

  • Hand Protection: Nitrile gloves (inspected for pinholes prior to use)[4].

  • Body Protection: Flame-resistant lab coat and closed-toe shoes[5].

  • Respiratory: N95 dust mask or half-mask respirator if handling dry powders outside a fume hood[5].

Protocol 1: Immediate Spill Containment & Recovery

Validation Check: Before beginning, ensure all nearby ignition sources (e.g., Bunsen burners, hot plates) are powered down.

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone to prevent tracking the chemical across the lab[5].

  • Apply Inert Absorbent: Cover the liquid spill completely with an inert absorbent material such as clean silica sand, earth, or vermiculite[3]. Causality: We use inert silicates rather than combustible organic absorbents (like paper towels) to minimize fire risk and prevent secondary reactions with the thiophene ring.

  • Mechanical Recovery: Using a non-sparking scoop, carefully transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container[5].

  • Decontamination: Wash the spill surface with a standard laboratory detergent and water to remove residual organic film[5].

  • Secondary Waste Capture: Absorb the decontamination wash water with fresh vermiculite and add it to the same hazardous waste container. Validation: Ensure no visible sheen remains on the bench or floor.

Waste Segregation & Satellite Accumulation Area (SAA) Management

Improper mixing of thiophene derivatives with incompatible waste streams (such as strong oxidizers or halogenated solvents) can lead to pressure buildup or violent reactions.

Protocol 2: Routine Waste Packaging & SAA Storage
  • Container Selection: Use a sturdy, leak-proof container compatible with organic solvents (e.g., glass or PTFE/HDPE)[6].

  • Volume Restriction (The ¾ Rule): Fill the waste container to a maximum of 75% capacity[6]. Causality: Leaving 25% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[3].

  • Strict Segregation: Label the container specifically as "Non-Halogenated Sulfur-Containing Organic Waste." Do not mix this with halogenated waste (chlorinated/fluorinated solvents), as halogens require different incineration temperatures and scrubber chemistries[5],[6].

  • Defacing Originals: If reusing an empty chemical bottle for waste, you must completely deface or cross out the original manufacturer's label using a thick marker to prevent identification errors[6].

  • Time Limits: Transfer the container to the laboratory's designated Satellite Accumulation Area (SAA). Log the accumulation start date. EHS must pick up the waste within 150 days, or immediately once it reaches the ¾ full mark[6].

Final Disposal: The Incineration Pathway

Methyl 3-methoxy-5-methylthiophene-2-carboxylate cannot be disposed of in a landfill. The EPA mandates that organic hazardous wastes be destroyed to minimize environmental impact[6].

Because this compound contains a thiophene ring, its thermal destruction must occur in a specialized hazardous waste incinerator (such as a rotary kiln or liquid injection unit) operating at highly elevated temperatures[7].

  • The Chemical Mechanism: During incineration, the carbon backbone is oxidized to CO2 and H2O. However, the sulfur atom is oxidized into sulfur dioxide (SO2) and sulfur trioxide (SO3)[2].

  • Flue-Gas Desulfurization: To prevent acid rain, the incinerator facility must pass the exhaust gases through a basic scrubber system (often using limestone or sodium carbonate) to neutralize the SOx gases into benign solid sulfates (e.g., gypsum) before release into the atmosphere[8].

Disposal Workflow Visualization

Below is the logical workflow mapping the lifecycle of the chemical from waste generation to final destruction.

G Start Waste Generation (Reaction/Spill) Segregate Segregation (Non-Halogenated, Sulfur-Organic) Start->Segregate Identify Waste Stream SAA Satellite Accumulation Area (SAA) Segregate->SAA Label & Store EHSPickup EHS Pickup (< ¾ Full or < 150 Days) SAA->EHSPickup Monitor Capacity Incineration High-Temp Incineration (SOx Scrubbing) EHSPickup->Incineration Final Disposal

Workflow for the segregation, accumulation, and incineration of sulfur-containing organic waste.

References

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Combustion | Wastes. Available at:[Link]

  • US Environmental Protection Agency (EPA). Identification and Description of Mineral Processing Sectors and Waste Streams (Sulfur). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-methoxy-5-methylthiophene-2-carboxylate

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to transcend standard Safety Data Sheets (SDS). When handling biologically active intermediates like Methyl 3-methoxy-5-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to transcend standard Safety Data Sheets (SDS). When handling biologically active intermediates like Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS: 181063-59-2) —a critical building block in the synthesis of thiophene-carboxamide protein kinase inhibitors[1]—procedural precision is paramount.

This guide provides drug development professionals and researchers with a self-validating, causality-driven framework for safely managing this compound from bulk transfer to final disposal.

Chemical Profiling & Causality-Driven Risk Assessment

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior in a laboratory environment. The methoxy and methyl substitutions on the thiophene ring create a highly lipophilic molecule[1]. While this is advantageous for drug design (enabling cell membrane penetration), it presents specific occupational hazards.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationOperational Implication & Causality
CAS Number 181063-59-2Unique identifier for inventory and regulatory tracking.
Molecular Weight 186.23 g/mol Presents as a fine powder; highly susceptible to electrostatic aerosolization during transfer.
XLogP3 (Lipophilicity) 2.2High dermal penetration risk. If dissolved in organic solvents, it can easily cross the stratum corneum.
Polar Surface Area 63.8 ŲModerate polarity; highly soluble in aggressive carrier solvents like DCM, DMF, and DMSO.
GHS Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory tract; mandates strict physical barrier PPE[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly correlated to a rigorous hazard assessment[3]. Because this compound acts as an irritant and possesses high lipophilicity, standard laboratory attire is insufficient when handling it in solution.

Table 2: Mechanistic PPE Requirements

PPE CategorySpecificationCausality & Mechanistic Rationale
Eye/Face ANSI Z87.1 Safety GogglesProtects ocular mucosa from H319 (severe eye irritation) caused by airborne particulates generated during dry powder transfer[4].
Hand (Solid) Nitrile Gloves (≥ 0.11 mm)Provides a sufficient physical barrier against the dry powder. The nitrile surface also helps mitigate the electrostatic cling of the solid.
Hand (Solution) Solvent-Specific GlovesCritical: The LogP of 2.2 allows the compound to piggyback through standard nitrile if dissolved in aggressive solvents. Glove material (e.g., Butyl for DMF) must match the carrier solvent.
Body Flame-Resistant Lab CoatPrevents the accumulation of reactive dust on personal clothing and provides a barrier against incidental splashes during solubilization.
Respiratory N95 / P100 RespiratorRequired only if engineering controls (fume hood) fail or during bulk spill cleanup to prevent H335 respiratory tract irritation[4].

Mechanistic Safety & Exposure Control Signaling

The following diagram illustrates the hierarchy of controls specifically tailored for mitigating exposure to this thiophene derivative.

HazardControl Hazard Methyl 3-methoxy-5-methylthiophene-2-carboxylate Exposure Risk EngControl Engineering Controls (Chemical Fume Hood) Hazard->EngControl Primary Mitigation AdminControl Administrative Controls (SOPs & Training) EngControl->AdminControl Procedural Support PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControl->PPE Final Barrier SafeState Safe Operational State PPE->SafeState Residual Risk Managed

Hierarchy of controls for mitigating exposure to Methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Standard Operating Procedure (SOP): Precision Weighing and Solubilization

This self-validating protocol ensures that environmental and personnel protections are actively verified before and during the handling of the chemical[5].

Step 1: Environmental Validation (Engineering Controls)

  • Action: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (0.4–0.5 m/s).

  • Validation: Lower the sash to the indicated safe operating height. This creates a physical barrier between the technician's breathing zone and the handling area, fulfilling the primary mitigation step.

Step 2: Static Mitigation & Equipment Preparation

  • Action: Discharge static from an anti-static weigh boat and a grounded stainless-steel spatula using a piezoelectric anti-static gun (e.g., Zerostat).

  • Causality: Fine organic powders (MW 186.23) are highly susceptible to static charge. Static causes the powder to "jump" and aerosolize, drastically increasing the inhalation risk (H335).

Step 3: Precision Transfer

  • Action: Tare the weigh boat on an analytical balance located strictly inside the fume hood. Carefully transfer the required mass of the thiophene derivative. Cap the source bottle immediately to minimize environmental exposure.

Step 4: In-Situ Solubilization

  • Action: Transfer the solid to the reaction flask and add the carrier solvent (e.g., Dichloromethane or Dimethylformamide) directly to the flask inside the hood.

  • Causality: Handling the compound in its liquid state eliminates the risk of dust aerosolization. However, once in solution, the compound's lipophilicity makes it a severe dermal hazard. Upgrade hand protection to solvent-compatible gloves before handling the resulting solution.

Step 5: Decontamination

  • Action: Wipe the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with mild soap and water.

Spill Response and EPA-Compliant Waste Disposal

In the event of a loss of containment, immediate classification of the spill (solid vs. solution) dictates the response mechanism.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Solid Solid Spill (Powder) Assess->Solid Solution Solution Spill (Solvent-based) Assess->Solution CleanSolid Wipe with damp cloth or use HEPA vacuum Solid->CleanSolid CleanSol Apply inert absorbent (e.g., vermiculite) Solution->CleanSol Dispose Transfer to EPA-compliant Hazardous Waste Container CleanSolid->Dispose CleanSol->Dispose

Step-by-step spill response workflow for solid and solution-based thiophene derivatives.

Waste Disposal Plan

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratory waste must be strictly segregated[6].

  • Solid Waste: Contaminated weigh boats, gloves, and decontamination wipes must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Thiophene Derivatives."

  • Liquid Waste: If the compound is dissolved in a solvent, the waste must be segregated based on the carrier. Solutions in Dichloromethane must go into "Halogenated Organic Waste," while solutions in DMSO or DMF must be routed to "Non-Halogenated Organic Waste." Never mix these streams, as it severely complicates downstream EPA-compliant incineration[7].

References

  • HI-350 (181063-59-2, MFCD17012772)
  • Methyl 3-hydroxythiophene-2-carboxylate (Hazard Proxy D
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / N
  • 1910.
  • Hazardous Waste Information Platform & Academic Laboratory Waste Guidelines U.S. Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-methoxy-5-methylthiophene-2-carboxylate
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Methyl 3-methoxy-5-methylthiophene-2-carboxylate
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